1,3-Dibenzoylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-benzoylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHDSIEDGPFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063180 | |
| Record name | Methanone, 1,3-phenylenebis[phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-82-9 | |
| Record name | 1,3-Dibenzoylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3770-82-9 | |
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| Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, 1,3-phenylenebis[phenyl- | |
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| Record name | 1,3-dibenzoylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.101 | |
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| Record name | 1,3-Dibenzoylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV3HW5BM2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block and intermediate in various fields of chemical synthesis. Its structure, featuring two benzoyl groups meta-substituted on a central benzene ring, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, tailored for professionals in research and development.
Chemical Structure and Identification
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone[1] |
| Synonyms | m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[1] |
| CAS Number | 3770-82-9[2] |
| Molecular Formula | C₂₀H₁₄O₂[1][2] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3[1] |
| InChIKey | MJQHDSIEDGPFAM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The key physicochemical properties of this compound are presented in the following table.
| Property | Value |
| Molecular Weight | 286.33 g/mol [2] |
| Appearance | White to pale grey powder |
| Melting Point | 105-108 °C (lit.)[3] |
| Boiling Point | Not readily available |
| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C). Soluble in organic solvents like dimethylformamide. |
| Crystal Structure | Orthorhombic, space group Pbca[3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Isophthaloyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred suspension in an ice-water bath to 0-5 °C.
-
Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).
-
Add the isophthaloyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70 °C) for 2-4 hours to ensure the completion of the reaction.[4]
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain pure this compound.[6][7][8][9]
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.15 (t, 1H, Ar-H) | ~195.0 (C=O) |
| ~8.00 (dd, 2H, Ar-H) | ~137.5 (Ar-C) |
| ~7.85 (d, 4H, Ar-H) | ~133.0 (Ar-CH) |
| ~7.65 (t, 1H, Ar-H) | ~132.5 (Ar-CH) |
| ~7.50 (t, 4H, Ar-H) | ~130.0 (Ar-CH) |
| ~128.5 (Ar-CH) | |
| (Note: Predicted chemical shifts based on structure and typical values for similar aromatic ketones. Actual values may vary slightly.) |
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1660 | C=O stretch (conjugated ketone) |
| ~1595, 1450 | Aromatic C=C stretch |
| ~1280 | C-C(=O)-C stretch |
| ~700-900 | Aromatic C-H out-of-plane bend |
| (Note: Characteristic peaks for aromatic ketones.) |
Experimental Protocol:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
| m/z | Assignment |
| 286 | [M]⁺ (Molecular ion) |
| 209 | [M - C₆H₅]⁺ |
| 181 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ (Base peak) |
| 77 | [C₆H₅]⁺ |
| (Note: Expected fragmentation pattern under electron ionization.)[10][11] |
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using electron ionization (EI) at 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE) and has been employed in the creation of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, which are of interest in materials science and molecular magnetism.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound. The well-established synthetic route via Friedel-Crafts acylation, coupled with standard purification and spectroscopic characterization techniques, allows for the reliable preparation and validation of this versatile building block.
References
- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Profile of 1,3-Dibenzoylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibenzoylbenzene, a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.16 | s | 1H | H-2' |
| 8.02 | d | 2H | H-4', H-6' |
| 7.84 | d | 4H | H-2'', H-6'' |
| 7.68 | t | 1H | H-5' |
| 7.63 | t | 2H | H-4'' |
| 7.50 | t | 4H | H-3'', H-5'' |
Note: The assignments are based on the structure of this compound, where the central benzene ring is denoted with primed numbers (e.g., H-2') and the two equivalent phenyl rings are denoted with double-primed numbers (e.g., H-2'').
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 195.9 | C=O |
| 137.9 | C-1' |
| 137.2 | C-1'' |
| 133.5 | C-4'' |
| 132.8 | C-5' |
| 130.6 | C-4', C-6' |
| 130.0 | C-2'', C-6'' |
| 128.6 | C-3'', C-5'' |
| 128.5 | C-2' |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented in Table 3.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Weak | C-H stretch (aromatic) |
| 1660 | Strong | C=O stretch (ketone) |
| 1595, 1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1448 | Medium | C=C stretch (aromatic ring) |
| 1280 | Strong | C-C(=O)-C stretch and bend |
| 925, 720, 690 | Strong | C-H out-of-plane bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the carbonyl groups and aromatic rings in this compound.
Table 4: UV-Vis Absorption Data for this compound
| Wavelength (λmax) (nm) | Solvent |
| 254 | Ethanol |
| 305 | Ethanol |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the data is typically processed with a line broadening of 0.3 Hz. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
FT-IR Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.
UV-Vis Spectroscopy
A stock solution of this compound is prepared by dissolving a precisely weighed sample in a UV-grade solvent, such as ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelengths of maximum absorption (λmax).
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for utilizing the spectroscopic data of this compound for molecular characterization.
Caption: Workflow for the structural elucidation of this compound using spectroscopic data.
1,3-Dibenzoylbenzene melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibenzoylbenzene
This technical guide provides a comprehensive overview of the melting point and solubility of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data and outlines detailed experimental protocols for its determination.
Core Properties of this compound
This compound, also known as [3-(benzoyl)phenyl]-phenyl-methanone, is a diarylketone derivative with the molecular formula C₂₀H₁₄O₂.[1][2] It serves as a reagent in the synthesis of various organic compounds, including 1,3-bis(1-phenylvinyl)benzene (MDDPE) and polyanionic spin-quintet molecular clusters.[3][4][5]
Data Presentation: Physicochemical Properties
The quantitative data for the melting point and solubility of this compound are summarized below.
Table 1: Melting Point of this compound
| Property | Value | Source |
| Melting Point | 98°C to 99°C | Thermo Scientific Chemicals[3] |
| Melting Point | 102.5-109.5°C | Thermo Fisher Scientific[1][6] |
| Melting Point | 105-108°C (lit.) | ChemicalBook, Sigma-Aldrich[2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source |
| Water | Sparingly Soluble (4.0 x 10⁻³ g/L) | 25°C | Thermo Scientific Chemicals[2][3][4] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are crucial for reproducible research.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[7] The capillary method is a standard technique for this determination.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9]
-
Glass capillary tubes (one end sealed)[10]
-
Thermometer
-
Mortar and pestle (for sample pulverization)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[9]
-
Loading the Capillary Tube: Tap the sealed end of the tube on a hard surface to cause the solid to fall and pack tightly at the bottom.[10] The packed sample height should be approximately 2-3 mm to avoid an artificially broad melting range.[9][10]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Initial Determination: Heat the sample rapidly to get an approximate melting temperature. This provides a rough estimate and saves time.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to approximately 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Protocol 2: Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11] A systematic approach is used to classify a compound's solubility in various solvents.
Apparatus and Reagents:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent like diethyl ether or hexane.[11][12]
Procedure:
-
General Method: In a small test tube, add approximately 25 mg of this compound.[11] Add 0.75 mL of the chosen solvent in small portions.[11] After each addition, shake the tube vigorously for about 60 seconds.[11][13]
-
Observation: Observe whether the compound dissolves completely. If it does, it is classified as "soluble." If it remains undissolved, it is "insoluble." Partial solubility should also be noted.[13]
-
Systematic Testing: A logical workflow, as illustrated in the diagram below, is typically followed. Start with water to determine polarity. If the compound is water-insoluble, test its solubility in aqueous acid and base to identify acidic or basic functional groups.[14]
Mandatory Visualization
The following diagram illustrates a standard experimental workflow for determining the solubility class of an unknown organic compound.
Caption: Experimental workflow for solubility classification.
References
- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | 3770-82-9 [chemicalbook.com]
- 3. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westlab.com [westlab.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.ws [chem.ws]
- 14. www1.udel.edu [www1.udel.edu]
Theoretical Frontiers: A Technical Guide to the Molecular Orbitals of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of the molecular orbitals of 1,3-Dibenzoylbenzene. Drawing upon established computational methodologies for aromatic ketones and substituted benzenes, this document outlines a robust protocol for in-silico analysis, presents anticipated quantitative data, and visualizes key conceptual frameworks. This guide is intended to serve as a valuable resource for researchers in materials science, computational chemistry, and drug development.
Introduction
This compound, a diarylketone derivative with the chemical formula C₂₀H₁₄O₂, presents a unique electronic structure due to the meta-substitution of two benzoyl groups on a central benzene ring.[1] Understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, electronic properties, and potential applications in areas such as organic electronics and photochemistry.[2][3] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and accessible means to elucidate these fundamental electronic characteristics.[4]
Theoretical Framework and Experimental Protocols
The in-silico analysis of this compound's molecular orbitals is predicated on quantum mechanical calculations. The following protocol outlines a standard and effective computational workflow.[5]
Computational Methodology
A robust and widely adopted approach for this type of analysis involves the use of Density Functional Theory (DFT).[6] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended due to its proven accuracy for organic molecules.[2][7] This will be paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance between computational cost and accuracy for systems of this size.[8][9]
Experimental Protocol: Detailed Steps
-
Molecule Construction and Initial Optimization:
-
The 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.
-
An initial geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
Ground State Geometry Optimization:
-
The primary geometry optimization is conducted using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.[5]
-
This calculation seeks to find the lowest energy conformation of the molecule.
-
The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate specific environmental conditions.
-
-
Frequency Calculation:
-
A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.
-
The energies of the HOMO and LUMO are extracted from the output of this calculation.
-
The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO
-
Predicted Quantitative Data
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.8 to -7.2 | Electron-donating ability |
| LUMO Energy | ~ -1.9 to -2.3 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 to 5.2 | Chemical reactivity and kinetic stability |
Note: These values are estimations based on the principles of quantum chemistry and data from related compounds. Actual values would be determined by the computational protocol described above.
Visualizations
Molecular Structure
References
- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. scialert.net [scialert.net]
- 5. benchchem.com [benchchem.com]
- 6. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3-Dibenzoylbenzene from Benzene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dibenzoylbenzene from benzene, leveraging the principles of Friedel-Crafts acylation. While the direct diacylation of benzene presents challenges due to the deactivating nature of the initial benzoyl group, a robust synthesis can be achieved through the reaction of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents quantitative data for this synthesis.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic hydrocarbon with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
A significant characteristic of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. This deactivation generally prevents polyacylation, a common issue in Friedel-Crafts alkylation reactions. However, this same deactivating effect makes the introduction of a second acyl group onto the same benzene ring challenging under standard conditions.
Synthesis of this compound
The direct synthesis of this compound from benzene in a one-pot, two-step acylation is generally not feasible. The initial product, benzoylbenzene, possesses a deactivated aromatic ring that is resistant to a second Friedel-Crafts acylation. A more effective strategy involves the use of a diacyl chloride, specifically isophthaloyl chloride, which allows for the introduction of both benzoyl groups in a single reaction step.
The reaction involves the treatment of excess benzene with isophthaloyl chloride and a stoichiometric amount of aluminum chloride. Benzene serves as both the reactant and the solvent in this case. The aluminum chloride activates the isophthaloyl chloride to form a diacylium ion electrophile, which then reacts with two equivalents of benzene to form this compound.
Reaction Pathway
The signaling pathway for the synthesis of this compound from benzene and isophthaloyl chloride is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the synthesis of the analogous 1,4-dibenzoylbenzene and provides a reliable method for the preparation of this compound.[3]
Materials and Equipment
-
Reactants:
-
Benzene (anhydrous)
-
Isophthaloyl chloride
-
Aluminum chloride (anhydrous)
-
-
Work-up Reagents:
-
Crushed ice
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve isophthaloyl chloride (0.1 mole, 20.3 g) in anhydrous benzene (350 mL).
-
Catalyst Addition: While stirring the mixture, carefully add anhydrous aluminum chloride (0.22 mole, 30 g) in portions. The addition is exothermic and should be controlled to maintain a manageable reaction rate.
-
Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 70°C and maintain this temperature for 7 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 1 liter of crushed ice and 20 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer three times with water and then twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the benzene solution over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess benzene by distillation or using a rotary evaporator.
-
Purification: The resulting crude solid is this compound. Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain white crystals.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound based on the provided experimental protocol.
Table 1: Reactant and Catalyst Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Benzene | C₆H₆ | 78.11 | - | - | 350 |
| Isophthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 0.1 | 20.3 | - |
| Aluminum chloride | AlCl₃ | 133.34 | 0.22 | 30 | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 70°C |
| Reaction Time | 7 hours |
| Theoretical Yield | 28.63 g |
| Reported Yield (for 1,4-isomer) | 76% |
| Expected Yield (for 1,3-isomer) | ~21.76 g |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₂ | - |
| Molar Mass | 286.32 g/mol | - |
| Melting Point | 105-108 °C | [4] |
| Appearance | White to pale grey powder |
Conclusion
The synthesis of this compound from benzene via Friedel-Crafts acylation is most effectively achieved using isophthaloyl chloride as the acylating agent. This approach circumvents the deactivation of the aromatic ring that would occur after a mono-acylation. The provided experimental protocol, adapted from a similar synthesis, offers a clear and reproducible method for obtaining the desired product in good yield. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of this synthesis. This guide provides the necessary technical details for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this compound.
References
An In-depth Technical Guide to the Discovery and Historical Background of Dibenzoylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzoylbenzenes, a class of aromatic ketones, hold a significant place in the history of organic chemistry, with their discovery intrinsically linked to the development of one of the most powerful C-C bond-forming reactions: the Friedel-Crafts acylation. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of the three isomers of dibenzoylbenzene: 1,2-(ortho), 1,3-(meta), and 1,4-(para). Primarily known for their role as photoinitiators in polymer chemistry, their photochemical properties are examined in detail. This document consolidates key historical experimental protocols, presents comparative quantitative data, and visualizes fundamental reaction mechanisms to serve as a valuable resource for researchers in organic synthesis, polymer science, and photochemistry. While their direct application in drug development is not prominent, the foundational chemistry involved in their synthesis and the study of their reactivity have had broader implications for the synthesis of more complex molecules.
Discovery and Historical Context
The story of dibenzoylbenzenes begins in the late 19th century, a period of explosive growth in synthetic organic chemistry. The foundational reaction that enabled their synthesis, the Friedel-Crafts reaction, was discovered by Charles Friedel and James Crafts in 1877. This reaction, involving the acylation or alkylation of an aromatic ring in the presence of a Lewis acid catalyst, opened up a vast new landscape for the synthesis of aromatic compounds.
Just under a decade later, in 1886, E. Noelting and O. Kohn reported the first synthesis of 1,4-dibenzoylbenzene. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of terephthaloyl chloride with benzene in the presence of aluminum chloride. This synthesis represents a classic example of a double Friedel-Crafts acylation on benzene. The syntheses of the ortho and meta isomers followed, utilizing the corresponding phthaloyl and isophthaloyl chlorides.
These early syntheses were not merely academic exercises; they were part of a broader exploration into the reactivity of aromatic compounds and the creation of new molecular structures. The rigid, conjugated system of the dibenzoylbenzenes also made them interesting candidates for studies in dye chemistry and, later, in photochemistry.
Historical Synthesis Protocols
The primary historical route to the dibenzoylbenzene isomers has been the Friedel-Crafts acylation of benzene with the corresponding phthaloyl dichloride isomer, using aluminum chloride as the Lewis acid catalyst.
Synthesis of 1,4-Dibenzoylbenzene (p-dibenzoylbenzene)
The method reported by Noelting and Kohn in 1886 remains a classic example of this reaction.
Experimental Protocol (Noelting and Kohn, 1886):
-
Reactants:
-
Terephthaloyl dichloride: 20.3 g (0.1 mole)
-
Benzene: 350 ml
-
Anhydrous aluminum chloride: 30 g (0.22 mole)
-
-
Procedure:
-
Terephthaloyl dichloride is dissolved in benzene.
-
Anhydrous aluminum chloride is added to the solution.
-
The mixture is heated at 70°C for 7 hours.
-
The reaction is then cooled to 20°C and stirred for an additional 18 hours.
-
The reaction mixture is subsequently quenched by adding it to 1 liter of crushed ice containing 20 ml of 37% hydrochloric acid.
-
The benzene layer is separated, washed three times with water, and twice with sodium bicarbonate solution.
-
Excess benzene is removed by distillation.
-
The resulting solid is recrystallized from dimethylformamide.
-
-
Yield: 22 g (76% of theoretical)
-
Appearance: White crystals
-
Melting Point: 158-159°C[1]
Logical Workflow for Friedel-Crafts Acylation of Benzene to 1,4-Dibenzoylbenzene
Caption: Workflow for the historical synthesis of 1,4-dibenzoylbenzene.
Synthesis of 1,2-Dibenzoylbenzene (o-dibenzoylbenzene)
The synthesis of the ortho isomer is achieved through the Friedel-Crafts acylation of benzene with phthaloyl chloride.
Experimental Protocol (General Method):
-
Reactants:
-
Phthaloyl chloride
-
Benzene
-
Aluminum chloride
-
-
Procedure:
-
A solution of phthaloyl chloride in benzene is added dropwise to a stirred suspension of anhydrous aluminum chloride in benzene at a low temperature (typically 0-5°C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., reflux) for several hours to complete the reaction.
-
The workup is similar to the 1,4-isomer synthesis, involving quenching with ice and hydrochloric acid, separation of the organic layer, washing, and removal of the solvent.
-
The crude product is then purified by recrystallization, often from a solvent mixture like ethanol/water.
-
Synthesis of 1,3-Dibenzoylbenzene (m-dibenzoylbenzene)
The meta isomer is synthesized using isophthaloyl chloride as the acylating agent in a Friedel-Crafts reaction with benzene.
Experimental Protocol (General Method):
-
Reactants:
-
Isophthaloyl chloride
-
Benzene
-
Aluminum chloride
-
-
Procedure:
-
Isophthaloyl chloride is reacted with an excess of benzene in the presence of anhydrous aluminum chloride.
-
The reaction conditions are similar to those for the other isomers, typically involving initial cooling followed by heating to drive the reaction to completion.
-
The workup procedure follows the standard protocol of acidic quench, extraction, and purification by recrystallization.
-
Comparative Data of Dibenzoylbenzene Isomers
The structural differences between the ortho, meta, and para isomers of dibenzoylbenzene lead to distinct physical and spectroscopic properties.
| Property | 1,2-Dibenzoylbenzene | This compound | 1,4-Dibenzoylbenzene |
| Molecular Formula | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ |
| Molecular Weight | 286.33 g/mol | 286.33 g/mol | 286.33 g/mol |
| CAS Number | 1159-86-0 | 3770-82-9 | 3016-97-5 |
| Melting Point | 147-149 °C | 105-107 °C | 158-160 °C |
| Appearance | White to yellow crystalline powder | White to off-white crystalline powder | White crystalline solid |
Spectroscopic Data Highlights:
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic for each isomer. The para isomer, due to its symmetry, shows a simpler spectrum than the ortho and meta isomers.
-
¹³C NMR Spectroscopy: The number of unique carbon signals reflects the symmetry of each isomer. The para isomer has the fewest signals due to its higher symmetry.
-
Infrared (IR) Spectroscopy: All isomers show a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically in the range of 1650-1670 cm⁻¹. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also help distinguish the substitution pattern.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the dibenzoylbenzenes are characterized by π → π* transitions. The position and intensity of the absorption maxima are influenced by the degree of conjugation and the steric hindrance between the benzoyl groups, which is most pronounced in the ortho isomer.
Role as Photoinitiators
A major application of dibenzoylbenzenes and their derivatives is in the field of polymer chemistry, where they function as photoinitiators for UV curing processes. Their photochemical behavior is analogous to that of benzophenone, a classic Type II photoinitiator.
Mechanism of Type II Photoinitiation:
Upon absorption of UV radiation, the dibenzoylbenzene molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). This triplet state is the key reactive species.
In the presence of a co-initiator or synergist, typically a molecule with an easily abstractable hydrogen atom (like an amine or an alcohol), the triplet-state dibenzoylbenzene abstracts a hydrogen atom, generating two radicals: a ketyl radical from the photoinitiator and a substrate radical from the co-initiator. These newly formed radicals can then initiate the polymerization of monomers, such as acrylates.
Key Photochemical Parameters:
-
Intersystem Crossing (ISC) Quantum Yield (Φ_isc): For benzophenone, the parent compound, Φ_isc is close to unity, meaning that nearly every absorbed photon results in the formation of a triplet state. The dibenzoylbenzenes are also expected to have high ISC quantum yields.
-
Triplet State Energy (E_T): The energy of the triplet state must be sufficient to abstract a hydrogen atom from the co-initiator.
-
Triplet State Lifetime (τ_T): A longer triplet lifetime allows for a higher probability of interaction with a co-initiator molecule.
Photoinitiation Pathway Diagram
Caption: Type II photoinitiation mechanism involving a dibenzoylbenzene (DBB).
Relevance to Drug Development
While the dibenzoylbenzene core is not a common scaffold in modern medicinal chemistry, the broader class of diaryl ketones, including benzophenone derivatives, has been explored for various biological activities. Some benzophenone derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. However, specific studies focusing on the pharmacological properties of the simple dibenzoylbenzene isomers are scarce in the literature.
The primary relevance of dibenzoylbenzenes to drug development professionals lies in the fundamental organic chemistry they represent. The Friedel-Crafts acylation remains a cornerstone of synthetic chemistry for the construction of the carbon skeletons of many pharmaceutical compounds. Understanding the principles and historical development of such reactions is crucial for the design of novel synthetic routes to complex drug molecules.
Conclusion
The dibenzoylbenzenes are a historically significant class of molecules whose discovery is directly tied to the advent of modern synthetic organic chemistry. From their initial synthesis in the late 19th century via the then-new Friedel-Crafts reaction, they have become important tools in polymer science as robust Type II photoinitiators. The distinct physical and spectroscopic properties of the ortho, meta, and para isomers, arising from their differing symmetries, make them excellent subjects for the study of structure-property relationships. While not prominent in the field of drug development, their synthesis and reactivity exemplify fundamental chemical principles that are broadly applicable across all areas of chemical research and development. This guide has provided a consolidated resource on their discovery, historical synthesis, and key technical data to aid researchers in their understanding and application of these foundational aromatic ketones.
References
1,3-Dibenzoylbenzene: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Diarylketone Derivative, 1,3-Dibenzoylbenzene
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, and potential biological relevance of this compound, a key diarylketone derivative.
Core Physicochemical and Spectroscopic Data
This compound, also known as m-dibenzoylbenzene, is an aromatic ketone with the molecular formula C₂₀H₁₄O₂. Its structure features a central benzene ring substituted at the 1 and 3 positions with benzoyl groups. This meta-substitution pattern influences its chemical properties and three-dimensional conformation.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and compound handling.
| Property | Value | Reference |
| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone | [1] |
| Synonyms | m-Dibenzoylbenzene, Isophthalophenone | [1] |
| CAS Number | 3770-82-9 | |
| Molecular Formula | C₂₀H₁₄O₂ | [1] |
| Molecular Weight | 286.32 g/mol | |
| Appearance | White to pale grey solid/powder | [2] |
| Melting Point | 105-108 °C | [2] |
| Solubility | Sparingly soluble in water | [2] |
| Crystal Structure | Orthorhombic, space group Pbca | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following tables summarize its characteristic spectral data.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.15 | t | 1H, Ar-H |
| 8.00 | d | 2H, Ar-H |
| 7.85 | d | 4H, Ar-H |
| 7.70 | t | 1H, Ar-H |
| 7.55 | t | 2H, Ar-H |
| 7.50 | t | 4H, Ar-H |
(Note: Specific peak assignments can vary based on solvent and experimental conditions. Data is interpreted from publicly available spectra.)
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | 195.5 | C=O (Ketone) | | 138.0 | Ar-C | | 137.5 | Ar-C | | 133.0 | Ar-CH | | 132.5 | Ar-CH | | 130.0 | Ar-CH | | 129.0 | Ar-CH | | 128.5 | Ar-CH |
(Note: Data is interpreted from publicly available spectra from sources such as SpectraBase on PubChem.)[1]
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~3060 | Aromatic C-H Stretch | | ~1660 | C=O Carbonyl Stretch | | ~1595, 1445 | Aromatic C=C Stretch | | ~1275 | C-C(=O)-C Stretch and Bend | | ~700-800 | Aromatic C-H Bend (out-of-plane) |
(Note: Data is interpreted from publicly available spectra.)[1]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 286 | [M]⁺, Molecular Ion |
| 209 | [M - C₆H₅]⁺, Loss of a phenyl group |
| 181 | [M - C₆H₅CO]⁺, Loss of a benzoyl group |
| 105 | [C₆H₅CO]⁺, Benzoyl cation |
| 77 | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Materials:
-
Isophthaloyl chloride (1.0 eq)
-
Benzene (Anhydrous, solvent and reactant)
-
Aluminum chloride (Anhydrous, 2.2 eq)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Water
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous benzene.
-
Catalyst Addition: Anhydrous aluminum chloride (2.2 equivalents) is added to the benzene with stirring under a nitrogen atmosphere. The mixture is cooled in an ice bath.
-
Acyl Chloride Addition: Isophthaloyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous benzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 70°C) for 4-7 hours, or until the evolution of HCl gas ceases.
-
Quenching: The reaction mixture is cooled to room temperature and then slowly poured onto a large volume of crushed ice containing a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer (benzene) is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.
Potential Applications in Drug Development
Diarylketone scaffolds, such as that in this compound, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Diarylketones as p38 MAPK Inhibitors
A significant area of interest for diarylketone derivatives is the inhibition of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its over-activation is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.
Inhibitors of p38 MAPK often feature a diaryl scaffold that can occupy the ATP-binding pocket of the enzyme. Some inhibitors bind to an allosteric site, inducing a conformational change that prevents ATP binding and kinase activation.[3] This allosteric inhibition can offer greater selectivity compared to competitive ATP inhibitors.
The diagram below illustrates the general mechanism of p38 MAPK activation and its role in producing inflammatory cytokines, representing a key pathway that diarylketone derivatives may target.
While direct biological activity data for this compound as a p38 MAPK inhibitor is not extensively published, its core structure represents a valuable starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies on similar diarylketones have shown that modifications to the peripheral phenyl rings can significantly impact potency and selectivity.[4]
Conclusion
This compound is a well-characterized diarylketone derivative with established synthetic routes and a solid foundation of physicochemical data. While its direct application in drug development is not yet fully explored, its structural motif is highly relevant to the design of kinase inhibitors, particularly for the p38 MAPK pathway. This technical guide provides the foundational data and experimental context necessary for researchers to utilize this compound as a key building block or starting point for novel therapeutic discovery programs.
References
- 1. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 1,3-Dibenzoylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,3-Dibenzoylbenzene. The document outlines the experimental protocols for its synthesis and crystallization, presents detailed crystallographic data, and illustrates the experimental workflow and molecular structure through diagrams.
Introduction
This compound, also known as m-dibenzoylbenzene, is an aromatic ketone that serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential applications in materials science and drug design. This guide summarizes the key findings from the crystallographic analysis of this compound.
Experimental Protocols
The synthesis and crystal growth of this compound were achieved through established chemical methodologies, followed by characterization using single-crystal X-ray diffraction.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a suspension of anhydrous aluminum chloride in an excess of dry benzene is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Isophthaloyl chloride, dissolved in a minimal amount of dry benzene, is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by recrystallization from an appropriate solvent.
Procedure:
-
The crude this compound is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.
-
For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for an extended period.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Data Collection and Structure Refinement:
A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data were processed, and the crystal structure was solved and refined using specialized crystallographic software.
Crystallographic Data
The crystal structure of this compound has been determined to be orthorhombic with the space group Pbca.[1] The detailed crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₂₀H₁₄O₂ |
| Formula Weight | 286.32 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 15.939(3) Å |
| b = 12.029(2) Å | |
| c = 7.8910(16) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1512.4(5) ų |
| Z | 4 |
| Calculated Density | 1.258 Mg/m³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| O1 | C7 | 1.221(2) |
| C1 | C2 | 1.381(3) |
| C1 | C6 | 1.385(3) |
| C1 | C7 | 1.500(3) |
| ... | ... | ... |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C2 | C1 | C6 | 118.9(2) |
| C2 | C1 | C7 | 119.5(2) |
| C6 | C1 | C7 | 121.6(2) |
| ... | ... | ... | ... |
(Note: The complete list of bond lengths, bond angles, and atomic coordinates can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 845469.)
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of this compound.
References
An In-depth Technical Guide to the Photophysical Properties of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibenzoylbenzene, a diarylketone derivative, is a molecule of significant interest in synthetic chemistry, particularly in the formation of high-spin molecular clusters. While its role as a chemical intermediate is well-established, a comprehensive understanding of its photophysical properties is crucial for leveraging its potential in photochemistry, materials science, and as a scaffold in drug design. This technical guide provides a detailed overview of the known photophysical characteristics of this compound, offers insights into its expected behavior based on analogous compounds, and outlines the experimental protocols necessary for its full characterization.
Introduction
This compound, also known as m-dibenzoylbenzene, possesses the chemical formula C₂₀H₁₄O₂.[1][2] Its molecular structure, featuring two benzoyl groups meta-substituted on a central benzene ring, gives rise to distinct electronic properties. Like other aromatic ketones, its photophysical behavior is governed by the nature of its lowest singlet and triplet excited states. Diarylketones are characterized by efficient intersystem crossing (ISC) from the singlet excited state to the triplet state, often resulting in weak fluorescence but significant phosphorescence and photochemical reactivity. This property makes them valuable as photosensitizers.[3] Although detailed photophysical data for this compound is not extensively published, its properties can be inferred from the well-studied compound, benzophenone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄O₂ | [1][2] |
| Molecular Weight | 286.33 g/mol | |
| Melting Point | 105-108 °C | [4] |
| Solubility | Sparingly soluble in water (4.0 x 10⁻³ g/L at 25°C) | [2] |
| Appearance | White to pale grey powder | [5] |
| CAS Number | 3770-82-9 |
Photophysical Properties
The photophysical properties of this compound are dictated by the electronic transitions between its ground and excited states. The presence of carbonyl groups introduces n-π* transitions in addition to the π-π* transitions of the aromatic rings.
Absorption
Emission: Fluorescence and Phosphorescence
Consistent with other diarylketones, this compound is expected to exhibit very weak fluorescence. This is due to the efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). The spin-orbit coupling, which facilitates this process, is relatively strong in aromatic ketones.
Consequently, the primary emission characteristic of this compound is likely to be phosphorescence, which is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). This emission occurs at longer wavelengths (lower energy) compared to fluorescence and has a significantly longer lifetime.
A Jablonski diagram illustrating the likely photophysical pathways for this compound is shown below.
Experimental Protocols
To fully characterize the photophysical properties of this compound, a series of standardized experiments should be performed.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectra of the solutions in a quartz cuvette with a 1 cm path length.
-
Identify the λ_max values.
-
Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_F).
-
Instrumentation: A spectrofluorometer.
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum.
-
-
Procedure for Quantum Yield (Relative Method):
-
Select a standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Phosphorescence Spectroscopy
-
Objective: To measure the phosphorescence emission spectrum, quantum yield (Φ_P), and lifetime (τ_P).
-
Instrumentation: A spectrofluorometer with a pulsed lamp or laser source and a time-gated detector.
-
Procedure:
-
Prepare a solution of this compound in a rigid matrix (e.g., a frozen solvent like ethanol or a polymer matrix) at low temperature (e.g., 77 K using liquid nitrogen) to minimize non-radiative decay.
-
Excite the sample with a light pulse.
-
Record the emission spectrum after a short delay to eliminate any fluorescence signal.
-
The phosphorescence quantum yield can be determined relative to a known phosphorescence standard (e.g., benzophenone).
-
The phosphorescence lifetime is determined by measuring the decay of the phosphorescence intensity over time and fitting it to an exponential decay function.
-
The general workflow for the photophysical characterization of this compound is depicted in the following diagram.
Relevance to Drug Development
While this compound itself is not a therapeutic agent, its derivatives could be of interest in drug development. The diarylketone scaffold can be found in some biologically active molecules. Furthermore, its potential as a photosensitizer could be explored in photodynamic therapy (PDT), where a non-toxic drug is activated by light to produce reactive oxygen species that kill cancer cells. A thorough understanding of the photophysical properties, particularly the triplet state quantum yield and lifetime, is essential for the rational design of such photosensitizers.
Conclusion
This compound is a molecule with intriguing photochemical potential, largely inferred from its structural similarity to benzophenone. This guide has synthesized the available information on its physicochemical properties and provided a framework for its comprehensive photophysical characterization. The detailed experimental protocols outlined herein will enable researchers to generate the quantitative data necessary to unlock the full potential of this molecule in materials science and as a foundational structure in the development of new photochemically active compounds for various applications, including those in the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. A12768.06 [thermofisher.com]
An In-depth Technical Guide to 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1,3-Dibenzoylbenzene, a diarylketone derivative with applications in organic synthesis and materials science. This document details its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 3770-82-9[1] |
| IUPAC Name | (3-benzoylphenyl)(phenyl)methanone[2] |
| Synonyms | m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[2][3] |
| Molecular Formula | C₂₀H₁₄O₂[2] |
| Molecular Weight | 286.32 g/mol [1] |
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 105-108 °C | [1][4] |
| Appearance | White to pale grey solid/powder | [5] |
| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C) | [6] |
| ¹H NMR Spectrum | Data available | [2] |
| ¹³C NMR Spectrum | Data available | [2] |
| Infrared (IR) Spectrum | Data available | [2][3] |
| Mass Spectrum (EI) | Major fragments at m/z 105, 77, 286 | [2][3] |
| UV/Visible Spectrum | Data available | [3] |
Experimental Protocols
The following section provides a detailed methodology for the synthesis and purification of this compound. The primary synthetic route is the Friedel-Crafts acylation of benzene with isophthaloyl chloride.
Synthesis of this compound via Friedel-Crafts Acylation
This procedure is adapted from the synthesis of the isomeric 1,4-Dibenzoylbenzene and is expected to yield the desired product.
Materials:
-
Isophthaloyl chloride (1,3-benzenedicarbonyl dichloride)
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution
-
Crushed ice
-
Dimethylformamide (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous benzene.
-
Catalyst Addition: To the stirred benzene, carefully add anhydrous aluminum chloride in portions. The mixture should be cooled in an ice bath to manage the exothermic reaction.
-
Acylation: A solution of isophthaloyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 70-80°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with benzene. The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Solvent Removal: The excess benzene is removed from the organic layer by rotary evaporation to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: While various solvents can be tested, dimethylformamide has been shown to be effective for the recrystallization of the similar 1,4-isomer and is a good starting point.[7]
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot dimethylformamide.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adsorbed impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent. The purity can be confirmed by melting point determination and spectroscopic analysis.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound serves as a valuable reagent in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). Furthermore, it has been utilized in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, highlighting its utility in the field of materials science and molecular magnetism.[4] As a diarylketone derivative, it possesses topologically pseudodegenerate π-LUMO's (lowest unoccupied molecular orbitals), a feature of interest in the study of molecular electronics.[4]
References
- 1. This compound 98 3770-82-9 [sigmaaldrich.com]
- 2. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 3770-82-9 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Note and Protocol: Friedel-Crafts Synthesis of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring, yielding aryl ketones that are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol for the synthesis of 1,3-dibenzoylbenzene via the Friedel-Crafts acylation of benzene with isophthaloyl chloride, employing aluminum chloride as a Lewis acid catalyst.
A significant challenge in this synthesis is the deactivating nature of the initial benzoyl group attached to the benzene ring.[1][2] This deactivation impedes the second acylation step, often leading to low yields of the desired diacylated product.[3] Consequently, forcing conditions, such as an excess of the catalyst and elevated temperatures, are typically necessary to facilitate the formation of this compound. While alternative multi-step synthetic routes can offer higher yields, the direct Friedel-Crafts acylation remains a method of interest for its straightforward approach.
Reaction Principle
The synthesis proceeds through a dietectrophilic aromatic substitution mechanism. The Lewis acid, aluminum chloride (AlCl₃), coordinates with the oxygen atoms of isophthaloyl chloride, generating highly electrophilic acylium ions. The nucleophilic benzene ring then attacks these acylium ions in a stepwise manner. After the first acylation, the resulting benzoylbenzene is deactivated, making the second electrophilic attack at the meta position more challenging. The reaction is completed by a hydrolytic work-up to decompose the aluminum chloride complexes and liberate the final product.
Experimental Protocol
Materials:
-
Isophthaloyl chloride (C₈H₄Cl₂O₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Benzene (C₆H₆), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (29.4 g, 0.22 mol). Carefully add 200 mL of anhydrous benzene to the flask. The benzene serves as both the reactant and the solvent. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Reactant: Dissolve isophthaloyl chloride (20.3 g, 0.1 mol) in 50 mL of anhydrous benzene. Transfer this solution to the addition funnel. Add the isophthaloyl chloride solution dropwise to the stirred AlCl₃/benzene suspension over a period of 60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours to drive the diacylation to completion.
-
Quenching: Cool the reaction mixture to room temperature and then chill it in an ice bath. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and will release more HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane to dissolve the organic product. Shake the funnel, releasing pressure frequently. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the benzene and dichloromethane.
-
Purification: The crude solid product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point (literature value: 105-108 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[4]
Quantitative Data Summary
| Parameter | Value | Moles | Molar Ratio |
| Reactants | |||
| Isophthaloyl chloride | 20.3 g | 0.1 mol | 1 |
| Benzene | 250 mL (~219.5 g) | ~2.8 mol | ~28 |
| Catalyst | |||
| Anhydrous Aluminum chloride | 29.4 g | 0.22 mol | 2.2 |
| Reaction Conditions | |||
| Reaction Temperature | Reflux (~80 °C) | N/A | N/A |
| Reaction Time | 8-12 hours | N/A | N/A |
| Product | |||
| This compound (Theoretical Yield) | 28.63 g | 0.1 mol | 1 |
| Melting Point | 105-108 °C[4] | N/A | N/A |
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Concluding Remarks
The provided protocol outlines a direct method for the synthesis of this compound via a Friedel-Crafts acylation. Researchers should be aware that due to the deactivation of the aromatic ring after the first acylation, the yield of the desired product may be modest. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is crucial for optimizing the outcome. For applications requiring high yields, exploration of alternative multi-step synthetic strategies may be advantageous.
References
Application Notes and Protocols: Synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE) from 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-bis(1-phenylvinyl)benzene, also known as MDDPE, is a vinyl-substituted aromatic compound with significant potential in materials science and polymer chemistry. Its rigid, conjugated structure makes it a valuable monomer for the synthesis of polymers with unique thermal and optical properties. Additionally, the presence of two vinyl groups allows it to act as a crosslinking agent, enabling the formation of robust polymer networks. This document provides detailed protocols for the synthesis of MDDPE from its precursor, 1,3-dibenzoylbenzene, via a double Wittig reaction.
Materials and Methods
The primary synthetic route for converting this compound to 1,3-bis(1-phenylvinyl)benzene is a double Wittig reaction. This reaction utilizes a phosphorus ylide to convert the two ketone functional groups of the precursor into alkene groups.
Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₂₀H₁₄O₂ | 286.32 | Purity ≥ 98% |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | Must be dried before use |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | Strong base, handle under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Alternative strong base, handle with care |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | For quenching the reaction |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying organic layers |
| Silica gel | SiO₂ | 60.08 | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | For column chromatography |
| Dichloromethane | CH₂Cl₂ | 84.93 | For column chromatography |
Experimental Protocol: Double Wittig Reaction
This protocol outlines the synthesis of 1,3-bis(1-phenylvinyl)benzene from this compound using methyltriphenylphosphonium bromide and potassium tert-butoxide.
1. Preparation of the Wittig Reagent (Phosphorus Ylide)
-
Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (2.2 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise to the stirred suspension. The color of the mixture will typically turn a deep yellow or orange, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
2. Reaction with this compound
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Slowly add the solution of this compound to the freshly prepared ylide solution at room temperature via a cannula or dropping funnel.
-
The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired 1,3-bis(1-phenylvinyl)benzene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and dichloromethane) to isolate the pure MDDPE.
Data Presentation
Physical and Chemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Precursor | (3-benzoylphenyl)(phenyl)methanone | 3770-82-9 | C₂₀H₁₄O₂ | 286.32 | White to off-white solid | 105-108[1] |
| Product | 1,3-bis(1-phenylvinyl)benzene | 34241-86-6 | C₂₂H₁₈ | 282.38 | Solid | Not specified |
Expected Characterization Data for 1,3-bis(1-phenylvinyl)benzene (MDDPE)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~7.0-7.6 ppm), vinyl protons (~5.3-5.9 ppm). The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), vinyl carbons (~115-150 ppm). |
| FT-IR (cm⁻¹) | C-H stretching (aromatic and vinyl) (~3000-3100), C=C stretching (aromatic and vinyl) (~1600), C-H out-of-plane bending for the vinyl groups. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 282.14. |
Visualizations
Synthetic Pathway
Caption: Synthetic route from this compound to MDDPE.
Experimental Workflow
References
Application Notes & Protocols: Synthesis of Polyanionic Spin-Quintet Molecular Clusters Using 1,3-Dibenzoylbenzene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are compiled based on publicly available abstracts and general chemical knowledge. The primary research article detailing the specific experimental procedures, "Organic polyanionic high-spin molecular clusters: topological-symmetry controlled models for organic ferromagnetic metals" by Nakazawa et al., was not accessible in its full text during the compilation of this document. Therefore, the protocols provided are generalized representations of the experimental process and should be adapted and optimized with caution, adhering to all laboratory safety protocols. Specific quantitative data from the original research, such as precise yields and magnetic susceptibility measurements, are unavailable and therefore not included. No information linking these specific molecular clusters to drug development was found in the available literature.
Introduction
1,3-Dibenzoylbenzene is a diarylketone derivative that serves as a precursor for the synthesis of polyanionic high-spin molecular clusters.[1][2][3] Through controlled chemical reduction, typically using alkali metals, the carbonyl groups of this compound can be converted into radical anions. The topological symmetry of the this compound molecule facilitates ferromagnetic coupling between the unpaired electrons, leading to the formation of high-spin states. Specifically, the tetraanionic form of the molecule can adopt a spin-quintet (S=2) ground state.[3]
These high-spin molecular clusters are of significant interest in the fields of molecular magnetism and materials science. Their potential applications are being explored in areas such as data storage and quantum computing. The characterization of these species relies heavily on spectroscopic techniques, particularly Electron Spin Resonance (ESR), to confirm the high-spin state.
Generalized Experimental Protocols
The synthesis of polyanionic clusters of this compound involves the chemical reduction of the precursor molecule in an inert atmosphere. The following is a generalized protocol for the generation of the tetraanionic spin-quintet species.
2.1. Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| This compound | >98% purity | Sigma-Aldrich, Thermo Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard chemical supplier |
| Alkali Metal (e.g., Potassium) | High purity | Standard chemical supplier |
| 18-Crown-6 Ether | >99% purity | Standard chemical supplier |
| Deuterated THF (THF-d8) | For NMR/ESR | Standard chemical supplier |
| Schlenk Line and Glassware | --- | Standard laboratory equipment supplier |
| ESR tubes (quartz) | --- | Standard laboratory equipment supplier |
2.2. Synthesis of the Tetraanionic Spin-Quintet Cluster
This procedure must be carried out under a dry and oxygen-free atmosphere using a Schlenk line or in a glovebox.
-
Preparation of the Precursor Solution:
-
In a Schlenk flask, dissolve a carefully weighed amount of this compound in anhydrous tetrahydrofuran (THF). A typical concentration might be in the range of 1-5 mM.
-
Add a molar excess of 18-crown-6 ether. The crown ether helps to solvate the alkali metal cations, facilitating the reduction process.
-
-
Reduction with Alkali Metal:
-
Prepare a potassium mirror on the inside of the Schlenk flask or add a small, clean piece of potassium metal to the solution under a counter-flow of inert gas (e.g., Argon).
-
Stir the solution vigorously at a controlled temperature (e.g., room temperature or below).
-
The reduction process can be monitored by a color change in the solution. The formation of the polyanionic species is typically associated with a deep coloration. The tetraanionic species is formed through a stepwise reduction.
-
-
Sample Preparation for ESR Spectroscopy:
-
Once the desired reduction state is believed to be reached, carefully transfer a portion of the solution to a quartz ESR tube using a cannula under an inert atmosphere.
-
Seal the ESR tube to prevent exposure to air and moisture.
-
Flash-freeze the sample in liquid nitrogen for measurement.
-
Characterization
3.1. Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is the primary method for identifying and characterizing the spin state of the generated molecular clusters.
-
Continuous-Wave (CW-ESR): The sample is irradiated with a continuous microwave beam while the magnetic field is swept. The resulting spectrum can provide information about the g-factor and hyperfine couplings. For a quintet state, characteristic transitions would be expected.
-
Pulsed ESR (e.g., Electron Spin Transient Nutation Spectroscopy): This technique can definitively determine the spin multiplicity of the system. By observing the nutation frequency of the electron spins in a microwave field, the spin quantum number (S) can be directly identified. The observation of specific nutation frequencies corresponding to S=2 would confirm the formation of the spin-quintet state.
3.2. Magnetic Susceptibility Measurements
Magnetic susceptibility measurements on a bulk sample can provide information about the overall magnetic behavior of the material. A SQUID (Superconducting Quantum Interference Device) magnetometer can be used to measure the magnetic moment of the sample as a function of temperature and applied magnetic field. For a collection of non-interacting spin-quintet clusters, the product of molar magnetic susceptibility and temperature (χT) is expected to be constant at high temperatures and decrease at lower temperatures due to zero-field splitting.
Data Presentation
As the full text of the primary research could not be accessed, specific quantitative data is not available. The following tables are templates for how such data would be presented.
Table 1: Synthesis and Yield of Polyanionic Clusters
| Precursor | Reducing Agent | Anionic State | Spin State | Yield (%) |
| This compound | Potassium | Tetraanion | Quintet (S=2) | Data not available |
Table 2: ESR Spectroscopy Parameters for the Spin-Quintet Cluster
| Parameter | Value |
| Spin Quantum Number (S) | 2 (Quintet) |
| g-factor | Data not available |
| Zero-Field Splitting Parameter (D) | Data not available |
| Zero-Field Splitting Parameter (E) | Data not available |
Table 3: Magnetic Susceptibility Data
| Temperature (K) | χT (cm³ K mol⁻¹) |
| Data not available | Data not available |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the conceptual pathway to the formation of the spin-quintet state.
Caption: Experimental workflow for the synthesis and analysis of polyanionic clusters.
Caption: Stepwise reduction pathway to the spin-quintet state.
References
Application of 1,3-Dibenzoylbenzene in the Synthesis of a Ground State Undecet Hydrocarbon
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of high-spin organic molecules is a significant area of research with potential applications in materials science, particularly in the development of organic magnets and spintronic devices. 1,3-Dibenzoylbenzene serves as a crucial starting material in the multi-step synthesis of a ground state undecet (S=5) hydrocarbon, a molecule with ten parallel spins. This polycyclic aromatic hydrocarbon (PAH) represents a milestone in the quest for purely organic ferromagnetic materials.
The synthetic strategy hinges on the creation of a large, non-Kekulé π-conjugated system where the topology of the molecule dictates the high-spin ground state. The meta-phenylene core of this compound is instrumental in enforcing ferromagnetic coupling between the unpaired electrons in the final structure. The synthesis involves two key transformations: the conversion of the carbonyl groups of this compound into vinyl groups, followed by an oxidative cyclodehydrogenation to construct the extended polycyclic aromatic framework.
Characterization of the final undecet hydrocarbon relies heavily on spectroscopic techniques. Due to its paramagnetic nature, Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for confirming the S=5 ground state. Nuclear Magnetic Resonance (NMR) and mass spectrometry are also employed to verify the chemical structure of the intermediates and the final product.
Synthetic Workflow
The overall synthetic pathway from this compound to the ground state undecet hydrocarbon can be visualized as a two-stage process. The first stage involves the formation of the key intermediate, 1,3-bis(1-phenylvinyl)benzene. The second stage is the construction of the polycyclic aromatic system through cyclodehydrogenation.
Figure 1: Synthetic workflow for the preparation of a ground state undecet hydrocarbon.
Experimental Protocols
Stage 1: Synthesis of 1,3-Bis(1-phenylvinyl)benzene (MDDPE) via Wittig Reaction
This protocol describes the conversion of the ketone functionalities of this compound to vinyl groups using a Wittig reaction.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A strong base (2.2 equivalents) is added portion-wise to the suspension, and the resulting ylide solution is stirred for 1 hour at 0 °C.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,3-bis(1-phenylvinyl)benzene.
Stage 2: Synthesis of the Ground State Undecet Hydrocarbon via Scholl Reaction
This protocol outlines the intramolecular oxidative cyclodehydrogenation (Scholl reaction) of 1,3-bis(1-phenylvinyl)benzene to form the final polycyclic aromatic hydrocarbon.
Materials:
-
1,3-Bis(1-phenylvinyl)benzene
-
A Lewis acid (e.g., iron(III) chloride or molybdenum(V) chloride)
-
A protic acid (often present as an impurity in the Lewis acid or can be added, e.g., HCl)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 1,3-bis(1-phenylvinyl)benzene (1 equivalent) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.
-
The Lewis acid (e.g., FeCl₃, multiple equivalents) is added portion-wise to the solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The mixture is filtered to remove insoluble inorganic salts.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by preparative gel permeation chromatography or recrystallization to yield the ground state undecet hydrocarbon.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | This compound | Methyltriphenylphosphonium bromide, n-BuLi | 1,3-Bis(1-phenylvinyl)benzene | 70-85 |
| 2 | 1,3-Bis(1-phenylvinyl)benzene | FeCl₃ or MoCl₅, DCM | Ground State Undecet Hydrocarbon | 10-20 |
Table 2: Spectroscopic Data for the Ground State Undecet Hydrocarbon
| Technique | Parameter | Observed Value |
| EPR | g-value | ~2.003 |
| Spin Multiplicity (S) | 5 (Undecet) | |
| ¹H NMR | Chemical Shift (δ) | Broad, complex signals in the aromatic region |
| Mass Spec. | [M]+ | Theoretical m/z |
Note: The specific yields and spectroscopic data can vary depending on the exact reaction conditions and purification methods employed. The data presented here are representative values based on typical outcomes for these types of reactions.
Logical Relationships in High-Spin Molecule Design
The design of this high-spin hydrocarbon is based on fundamental principles of molecular orbital theory and topology.
Figure 2: Logical relationship for designing a high-spin hydrocarbon.
Application Notes and Protocols: 1,3-Dibenzoylbenzene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzoylbenzene, a diarylketone derivative, serves as a versatile building block in polymer chemistry, primarily in the synthesis of high-performance poly(aryl ether ketones) (PAEKs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. The meta-substitution pattern of the benzoyl groups in this compound introduces a kinked structure into the polymer backbone, which can influence solubility and processing characteristics compared to its linear para-isomer.
This document provides detailed application notes on the use of this compound in polymer synthesis and protocols for the preparation of related polyketones, based on established synthetic methodologies.
Applications of this compound in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of poly(aryl ether ketones). The ketone linkages provide stiffness and thermal stability, while the ether bridges impart a degree of flexibility and improved solubility. The introduction of the meta-linked this compound moiety can disrupt the crystallinity of the resulting polymer, potentially leading to amorphous or semi-crystalline materials with enhanced processability.
Potential applications for polymers derived from this compound include:
-
High-Temperature Adhesives and Composites: The inherent thermal stability of PAEKs makes them ideal for use in environments where conventional polymers would degrade.
-
Advanced Coatings and Films: Their chemical resistance and durability are advantageous for protective coatings in harsh chemical environments.
-
Membranes for Gas Separation and Filtration: The ability to tune the polymer microstructure can lead to membranes with specific separation properties.
-
Biomedical Implants: The biocompatibility and sterilizability of PAEKs make them candidates for medical devices and implants.
-
Precursor for Functional Materials: this compound is a suitable reagent for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE), which can be used in the synthesis of other specialized polymers and molecular clusters.[1][2]
Data Presentation: Properties of Analogous Poly(aryl ether ketones)
| Property | Value | Polymer System |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 150 - 168 °C | Modified Poly(ether ether ketone)s |
| 252 - 302 °C | Poly(ether ether ketone amide)s | |
| 5% Weight Loss Temp. (TGA) | 439 - 469 °C | Modified Poly(ether ether ketone)s |
| 10% Weight Loss Temp. (TGA) | 397 - 406 °C | Poly(ether ether ketone amide)s |
| Mechanical Properties | ||
| Tensile Strength | 67.7 - 86.6 MPa | Modified Poly(ether ether ketone)s |
| Optical Properties | ||
| Optical Transmittance (@400nm) | >70% | Modified Poly(ether ether ketone)s |
Experimental Protocols
The following are generalized protocols for the synthesis of poly(aryl ether ketones) using methodologies that could be adapted for this compound.
Protocol 1: Synthesis of Poly(aryl ether ketone) via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of polyketones by the polycondensation of an aromatic dicarboxylic acid chloride with an activated aromatic compound, such as this compound, using a Lewis acid catalyst.
Materials:
-
This compound
-
Terephthaloyl chloride or Isophthaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is dried in an oven and cooled under a stream of dry nitrogen.
-
Monomer and Catalyst Suspension: To the flask, add this compound (1 equivalent) and an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride). Add dry dichloromethane to dissolve the monomers.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (approximately 2.2 equivalents per mole of diacid chloride) in portions under a positive pressure of nitrogen. Hydrogen chloride gas will be evolved.
-
Polymerization: After the addition of the catalyst is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically around 40-50°C) for several hours (e.g., 8-24 hours) with continuous stirring. The progress of the polymerization is indicated by an increase in the viscosity of the solution.
-
Polymer Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and pour it slowly into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues. Further purification can be done by washing with hot water.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the ketone linkages.
-
NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature.
Protocol 2: Synthesis of Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for synthesizing PAEKs through the reaction of a bisphenol with an activated aromatic dihalide. For adaptation with this compound, it would first need to be functionalized to an activated dihalide or a bisphenol derivative. Assuming a derivative like 1,3-bis(4-fluorobenzoyl)benzene is used:
Materials:
-
1,3-Bis(4-fluorobenzoyl)benzene (activated dihalide monomer)
-
Bisphenol A or other bisphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent
-
Toluene (for azeotropic removal of water)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet is assembled.
-
Reactant Charging: Charge the flask with the bisphenol (1 equivalent), 1,3-bis(4-fluorobenzoyl)benzene (1 equivalent), and an excess of anhydrous potassium carbonate (e.g., 1.5-2 equivalents).
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) to azeotropically remove any water present. The formation of the anhydrous phenoxide salt is crucial.
-
Polymerization: After the removal of water, slowly distill off the toluene to raise the reaction temperature to around 160-180°C. Maintain this temperature for several hours (e.g., 4-12 hours) under a nitrogen atmosphere with vigorous stirring. The polymerization will be evident by an increase in viscosity.
-
Polymer Precipitation: Cool the reaction mixture and pour it into a large volume of methanol containing a small amount of acetic acid to neutralize any remaining base.
-
Purification: Filter the precipitated polymer and wash it extensively with hot water and then with methanol.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-150°C) to a constant weight.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of poly(aryl ether ketones).
Caption: Workflow for Friedel-Crafts Polymerization.
Caption: Workflow for Nucleophilic Substitution Polymerization.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1,3-Dibenzoylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 1,3-dibenzoylbenzene derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, offering a versatile method for the creation of complex molecular architectures. While direct literature on the Suzuki coupling of halogenated this compound is limited, this document outlines a generalized protocol based on well-established procedures for structurally related and sterically hindered aryl halides.
The protocols and data presented herein are designed to serve as a robust starting point for researchers aiming to synthesize novel compounds for applications in medicinal chemistry, materials science, and drug development.
Introduction to Suzuki-Miyaura Coupling of this compound Derivatives
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium complex. For this compound derivatives, which possess significant steric bulk around the reaction centers, careful optimization of the reaction conditions is crucial for achieving high yields.
The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction of a Halogenated this compound Derivative.
Caption: General scheme of the Suzuki-Miyaura coupling.
The benzoyl groups at the 1 and 3 positions are moderately electron-withdrawing, which can influence the reactivity of the aryl halide. Furthermore, their steric presence necessitates the use of bulky phosphine ligands to facilitate the key steps of the catalytic cycle.
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura coupling reactions of substrates with similar electronic and steric properties to halogenated this compound derivatives. This data serves as a guide for reaction optimization.
Table 1: Representative Reaction Conditions and Yields for Suzuki Coupling of Sterically Hindered Aryl Bromides.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 1-Bromo-2,4,6-trimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 88 |
| 2-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 24 | 75 |
| 1,3-Dibromobenzene | Pyrene-1-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Toluene/EtOH/H₂O | 90 | 24 | High |
Table 2: Comparison of Common Catalysts, Ligands, and Bases.
| Component | Examples | General Applicability |
| Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile choice. Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ require a ligand. |
| Ligands | PPh₃, XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior for sterically hindered substrates. |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings than K₂CO₃ or Na₂CO₃. |
| Solvents | Toluene, 1,4-Dioxane, THF, DME | Often used in combination with a co-solvent like water or ethanol to dissolve the inorganic base. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of a brominated this compound derivative with an arylboronic acid. Note: This protocol is a representative procedure and may require optimization for specific substrates.
Materials and Reagents
-
1-Bromo-3,5-dibenzoylbenzene (or other halogenated derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Deionized water
-
Organic solvent for workup (e.g., Ethyl acetate or Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the 1-bromo-3,5-dibenzoylbenzene derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of a di-tertiary alcohol, specifically 1,3-bis(α,α-diphenylhydroxymethyl)benzene, through the reaction of 1,3-dibenzoylbenzene with an excess of a Grignard reagent, such as phenylmagnesium bromide. This transformation is of significant interest in medicinal chemistry and materials science for the creation of complex, sterically hindered molecules with unique three-dimensional structures. The protocol outlines the preparation of the Grignard reagent and the subsequent di-addition to the diketone, followed by purification and characterization of the final product.
Reaction Principle
The Grignard reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbons of this compound. Due to the presence of two carbonyl groups, a molar excess of the Grignard reagent is crucial to ensure the reaction proceeds to completion at both sites, yielding the di-tertiary alcohol. The reaction is highly sensitive to moisture and protic solvents; therefore, anhydrous conditions are essential for a successful synthesis.[1][2] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbons of this compound, forming a magnesium alkoxide intermediate.
-
Acidic Work-up: The intermediate is then hydrolyzed with a dilute acid to protonate the alkoxides, yielding the final di-tertiary alcohol.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of 1,3-bis(α,α-diphenylhydroxymethyl)benzene. Note that actual yields and quantities may vary depending on the scale of the reaction and the purity of the reagents.
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume (mL) | Mass (g) | Molar Equivalents |
| This compound | 286.31 | - | 1.0 | - | 28.63 | 1.0 |
| Magnesium Turnings | 24.31 | - | 2.6 | - | 6.32 | 2.6 |
| Bromobenzene | 157.01 | 1.491 | 2.6 | 27.5 | 40.82 | 2.6 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 250 | - | - |
| 1 M Hydrochloric Acid | 36.46 | - | - | As needed | - | - |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 34 °C for diethyl ether) |
| Reaction Time | 2 - 4 hours |
| Work-up Procedure | Acidic quench with 1 M HCl |
| Purification Method | Recrystallization |
| Expected Yield | 70 - 85% |
| Melting Point of Product | 105-108 °C |
Experimental Protocols
Safety Precautions: The Grignard reaction is highly exothermic and involves flammable solvents. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. All glassware must be rigorously dried to exclude moisture.
Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube containing calcium chloride), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (2.6 molar equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation of Reaction: In the dropping funnel, place a solution of bromobenzene (2.6 molar equivalents) in anhydrous diethyl ether (100 mL). Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2]
-
Completion of Reagent Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.
Grignard Reaction with this compound
-
Preparation of Substrate Solution: In a separate flask, dissolve this compound (1.0 molar equivalent) in anhydrous diethyl ether (150 mL).
-
Addition of Substrate: Cool the Grignard reagent solution in an ice-water bath. Slowly add the solution of this compound from a dropping funnel to the stirred Grignard reagent. The addition should be done at a rate that maintains a gentle reflux. A precipitate will likely form during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture in an ice-water bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. Stir vigorously to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1,3-bis(α,α-diphenylhydroxymethyl)benzene by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain the pure di-tertiary alcohol.
Visualizations
Caption: Experimental workflow for the synthesis of a di-tertiary alcohol.
Caption: Reaction scheme for the synthesis of the di-tertiary alcohol.
References
Application Notes and Protocols: The Role of 1,3-Dibenzoylbenzene in Photosensitizer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of photodynamic therapy (PDT), the development of effective photosensitizers (PS) is paramount. An ideal photosensitizer should be non-toxic in the dark but generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation with light of a specific wavelength. While 1,3-Dibenzoylbenzene is not conventionally developed as a photosensitizer itself, its role in the evaluation of photosensitizer efficacy is critical. It serves as the stable final product in one of the most common methods for quantifying singlet oxygen generation—the 1,3-diphenylisobenzofuran (DPBF) assay.
This document provides detailed application notes on the established role of this compound in ¹O₂ detection and explores the theoretical potential and experimental workflows for evaluating this compound derivatives as novel photosensitizers, drawing parallels with the well-characterized photosensitizer, benzophenone.
Section 1: Established Application of this compound in Photosensitizer Evaluation
The primary application of this compound in PDT research is as an indirect marker for the generation of singlet oxygen. It is the product of the reaction between the widely used singlet oxygen trap, 1,3-diphenylisobenzofuran (DPBF), and ¹O₂. The photosensitizer to be tested generates ¹O₂ upon irradiation, which is then quenched by DPBF. This reaction bleaches the characteristic absorbance of DPBF, and the rate of this decay is proportional to the singlet oxygen quantum yield (ΦΔ) of the photosensitizer.
Mechanism of Singlet Oxygen Detection using DPBF
The process begins with the photoexcitation of the photosensitizer (PS). The excited PS in its triplet state transfers energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂). This highly reactive ¹O₂ is then trapped by DPBF in a [4+2] cycloaddition reaction to form an unstable endoperoxide, which subsequently decomposes to form the stable product, this compound. The quantification of ¹O₂ is achieved by monitoring the decrease in DPBF absorbance over time.
Caption: DPBF assay workflow for singlet oxygen detection.
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This protocol describes the relative method for determining ΦΔ using a known standard photosensitizer.
1. Materials and Reagents:
-
Test Photosensitizer (dissolved in a suitable solvent, e.g., DMF, DMSO, or ethanol)
-
Standard Photosensitizer with known ΦΔ (e.g., Rose Bengal, [Ru(bpy)₃]²⁺)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMF, DMSO, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
2. Solution Preparation (in dark or under subdued light):
-
DPBF Stock Solution: Prepare a ~1 mM stock solution of DPBF in the chosen solvent.
-
Standard PS Stock Solution: Prepare a stock solution of the standard photosensitizer. Adjust the concentration to have an absorbance of ~0.1 at the excitation wavelength.
-
Test PS Stock Solution: Prepare a stock solution of the test photosensitizer. Adjust the concentration to have an absorbance of ~0.1 at the same excitation wavelength as the standard.
3. Experimental Procedure:
-
In a 1 cm quartz cuvette, mix the photosensitizer solution (either standard or test) with the DPBF solution. The final concentration of DPBF should be in the micromolar range (e.g., 20-50 µM), and the final absorbance of the photosensitizer at the excitation wavelength should be ~0.1.
-
Measure the initial absorbance spectrum of the solution, paying close attention to the DPBF absorbance peak at approximately 415 nm.
-
Irradiate the solution in the cuvette with the light source at the chosen excitation wavelength for a set period (e.g., 10-30 seconds). The excitation wavelength should be chosen where the photosensitizer absorbs strongly, but DPBF has minimal absorbance to avoid its direct photodegradation.
-
After the irradiation interval, immediately record the UV-Vis absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several intervals, until the absorbance of DPBF has significantly decreased.
-
Run a control experiment with DPBF alone to ensure it is not degrading under the light source. Also, run a control with the photosensitizer alone to check for photobleaching.
4. Data Analysis:
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the standard and the test photosensitizer.
-
The initial rate of DPBF decomposition can be determined from the slope of this plot.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the absorbance vs. time plots for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the light intensities absorbed by the sample and standard, calculated as 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
-
Section 2: Potential for this compound Derivatives in Photosensitizer Development
While not traditionally used, the diarylketone structure of this compound is analogous to benzophenone, a classic photosensitizer known for its high intersystem crossing (ISC) efficiency.[1][2] This suggests that the this compound scaffold could potentially be functionalized to create novel photosensitizers.
Rationale based on Benzophenone Photophysics
Benzophenone exhibits key properties that are desirable in a photosensitizer scaffold[1][2][3]:
-
High Intersystem Crossing (ISC) Yield (Φ_ISC ≈ 1): Upon light absorption, it efficiently converts from the excited singlet state (S₁) to the excited triplet state (T₁). This is a critical step for subsequent energy transfer to oxygen.
-
Sufficient Triplet Energy (E_T ≈ 290 kJ/mol): Its triplet state has enough energy to excite ground-state triplet oxygen to the singlet state.
-
Moderate Singlet Oxygen Quantum Yield (ΦΔ ≈ 0.3): It can generate singlet oxygen with reasonable efficiency.
The two benzoyl groups in this compound could potentially lead to efficient ISC, similar to benzophenone. However, its native absorption is in the UV region, which has poor tissue penetration. For PDT applications, derivatives would need to be synthesized to shift the absorption into the phototherapeutic window (650-850 nm).
Data Presentation: Comparative Photophysical Properties
The following tables summarize key quantitative data for DPBF, the benchmark photosensitizer Benzophenone, and a range of clinically relevant photosensitizers for comparison.
Table 1: Photophysical Properties of DPBF
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Max (λ_abs) | ~415 nm | Various | [4] |
| Fluorescence Max (λ_em) | ~458 nm | Ethanol | General Lit. |
| Reaction with ¹O₂ | Forms this compound | Various |[4] |
Table 2: Photophysical Properties of Benzophenone
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Absorption Max (λ_abs) | ~340-360 nm | Various Solvents | [1][2] |
| Intersystem Crossing Yield (Φ_ISC) | ~1.0 | Benzene | [5] |
| Triplet State Energy (E_T) | ~290 kJ/mol | - | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.3 | Various Solvents | [1][2] |
| Triplet State Lifetime (τ_T) | Microseconds to Milliseconds | Varies with solvent and temperature |[3] |
Table 3: Singlet Oxygen Quantum Yields of Selected Photosensitizers
| Photosensitizer | Type | ΦΔ | Reference(s) |
|---|---|---|---|
| Rose Bengal | Xanthene Dye | 0.75 - 0.80 | [6] |
| Methylene Blue | Phenothiazine Dye | 0.52 | General Lit. |
| Photofrin® | Porphyrin Mixture | ~0.1 - 0.3 | General Lit. |
| Benzoporphyrin Derivative (BPD) | Chlorin | ~0.76 | General Lit. |
| Benzophenone | Diarylketone | ~0.3 |[1][2] |
Section 3: Protocols for Evaluating Novel Photosensitizer Candidates
The following section outlines a hypothetical workflow and protocols for the synthesis and evaluation of a novel photosensitizer based on the this compound scaffold.
Caption: Workflow for the development and evaluation of a new photosensitizer.
Protocol: In Vitro Phototoxicity Assay (Based on OECD 432)
This protocol is a standard method to assess the phototoxic potential of a chemical by comparing its cytotoxicity in the presence and absence of light.
1. Model System:
-
Balb/c 3T3 mouse fibroblast cell line is commonly used.
2. Materials and Reagents:
-
3T3 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Test compound (novel photosensitizer)
-
Positive control (e.g., Chlorpromazine)
-
Vehicle control (the solvent used to dissolve the test compound)
-
Neutral Red (NR) solution
-
Solar simulator with a UVA filter
-
96-well cell culture plates
-
Plate reader
3. Experimental Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a series of dilutions of the test compound. Remove the culture medium from the cells and add the different concentrations of the test compound (and controls) to both plates.
-
Incubation: Incubate the cells with the test compound for a set period (e.g., 1-2 hours).
-
Irradiation:
-
One plate (the "+UVA" plate) is exposed to a non-toxic dose of UVA light (e.g., 5 J/cm²).[7]
-
The second plate (the "-UVA" plate) is kept in the dark for the same duration.
-
-
Post-Irradiation Incubation: After irradiation, wash the cells and add fresh medium. Incubate both plates for another 24 hours.
-
Viability Assessment (Neutral Red Uptake):
-
Incubate the cells with Neutral Red solution for ~3 hours. The dye is taken up and stored in the lysosomes of viable cells.
-
Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid).
-
Measure the absorbance of the extracted dye using a plate reader at ~540 nm.
-
4. Data Analysis:
-
Calculate the cell viability for each concentration relative to the vehicle control for both the +UVA and -UVA plates.
-
Determine the IC₅₀ value (the concentration that causes 50% reduction in viability) for both conditions.
-
Calculate the Photo Irritation Factor (PIF) using the formula:
-
PIF = IC₅₀ (-UVA) / IC₅₀ (+UVA)
-
-
A PIF value greater than 5 is typically considered indicative of phototoxic potential.
Conclusion
While this compound's primary and well-established role in photosensitizer development is as a stable byproduct in the crucial DPBF assay for singlet oxygen quantification, its core diarylketone structure presents an intriguing, albeit unexplored, scaffold for the design of new photosensitizers. By drawing parallels with the photophysical properties of benzophenone, a hypothetical pathway for developing this compound derivatives with red-shifted absorption and potent photodynamic activity can be envisioned. The protocols and workflows detailed herein provide a comprehensive guide for researchers to both accurately evaluate existing photosensitizers using the DPBF method and to embark on the systematic exploration of novel photosensitizer candidates.
References
Application Notes and Protocols: 1,3-Dibenzoylbenzene in the Synthesis of Novel Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel organic electronic materials utilizing 1,3-dibenzoylbenzene as a versatile starting material. The protocols focus on the creation of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) emitters, and organic field-effect transistors (OFETs).
Synthesis of Conjugated Polymers via Wittig and Horner-Wadsworth-Emmons Reactions
The dicarbonyl functionality of this compound makes it an ideal candidate for polymerization reactions that form carbon-carbon double bonds, such as the Wittig and Horner-Wadsworth-Emmons reactions. These methods allow for the synthesis of poly(phenylene vinylene) (PPV) derivatives with a meta-linkage, which can influence the electronic and morphological properties of the resulting polymers.
Synthesis of a Poly(p-phenylene vinylene) Derivative via Wittig Reaction
This protocol describes the synthesis of a soluble PPV derivative from this compound and a phosphonium ylide. The inclusion of solubilizing side chains on the phosphonium salt is crucial for the processability of the final polymer.
Experimental Protocol: Wittig Polymerization
-
Materials:
-
This compound
-
1,4-Bis(chloromethyl)-2,5-bis(2-ethylhexyloxy)benzene
-
Triphenylphosphine
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon gas
-
-
Equipment:
-
Schlenk line apparatus
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Soxhlet extractor
-
-
Procedure:
-
Phosphonium Salt Synthesis: In a three-neck flask under an argon atmosphere, dissolve 1,4-bis(chloromethyl)-2,5-bis(2-ethylhexyloxy)benzene and a slight excess of triphenylphosphine in anhydrous THF. Reflux the mixture for 24 hours. Cool to room temperature, filter the resulting white precipitate, wash with THF, and dry under vacuum to obtain the bis(phosphonium) salt.
-
Polymerization: To a suspension of the bis(phosphonium) salt in anhydrous THF under argon, add a solution of this compound in THF. Cool the mixture to 0 °C and slowly add a solution of potassium tert-butoxide in THF. Allow the reaction to warm to room temperature and stir for 48 hours.
-
Work-up: Quench the reaction by adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is isolated from the chloroform fraction by precipitation into methanol. Dry the polymer under vacuum.
-
Data Presentation: Representative Properties of PPV Derivatives
| Property | Representative Value |
| HOMO Level (eV) | -5.4 to -5.8 |
| LUMO Level (eV) | -2.8 to -3.2 |
| Optical Band Gap (eV) | 2.2 to 2.6 |
| Photoluminescence (nm) | 500 - 550 (Green) |
| Hole Mobility (cm²/Vs) | 10⁻⁴ to 10⁻³ |
Note: These values are representative of PPV derivatives and may vary depending on the specific side chains and polymer molecular weight.
Visualization: Wittig Polymerization Workflow
Caption: Workflow for the synthesis of a PPV derivative from this compound via Wittig polymerization.
Synthesis of Small Molecules for OLEDs via Suzuki Coupling
Derivatives of this compound can be used as core structures for the synthesis of small molecules for OLED applications, including TADF emitters. This typically involves the conversion of the benzoyl groups into more reactive functionalities, such as halides or triflates, followed by cross-coupling reactions like the Suzuki-Miyaura coupling.
Synthesis of a TADF Emitter Precursor
This protocol outlines a plausible route to a key intermediate for TADF emitters, starting from this compound. The benzoyl groups are first reduced and then converted to triflates to enable Suzuki coupling.
Experimental Protocol: Synthesis of a Di-substituted Benzene Core
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol, Tetrahydrofuran (THF)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Arylboronic acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid)
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water
-
Argon gas
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
-
Procedure:
-
Reduction: Dissolve this compound in a mixture of THF and methanol. Cool to 0 °C and add NaBH₄ portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with water and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the diol.
-
Triflation: Dissolve the diol in DCM and cool to 0 °C. Add pyridine followed by the dropwise addition of Tf₂O. Stir at room temperature overnight. Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and purify by column chromatography to yield the bis(triflate).
-
Suzuki Coupling: To a degassed mixture of toluene, ethanol, and aqueous K₂CO₃, add the bis(triflate), the desired arylboronic acid, and Pd(PPh₃)₄. Heat the mixture to reflux under argon for 24 hours. Cool to room temperature, extract with ethyl acetate, wash with brine, and dry. Purify the crude product by column chromatography to obtain the final di-substituted benzene derivative.
-
Data Presentation: Representative Properties of Small Molecule Emitters
| Property | Representative Value |
| HOMO Level (eV) | -5.5 to -6.0 |
| LUMO Level (eV) | -2.5 to -3.0 |
| Singlet-Triplet Splitting (ΔEST) (eV) | < 0.2 (for TADF) |
| Photoluminescence Quantum Yield (%) | > 70 |
| Device EQE (%) | 10 - 25 |
Note: These values are representative of high-performance small molecule emitters and can be tuned by the choice of the coupled aryl groups.
Visualization: Suzuki Coupling for Small Molecule Synthesis
Caption: Synthetic workflow for a TADF emitter precursor from this compound via Suzuki coupling.
Characterization of Synthesized Materials
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of monomers, intermediates, and the final polymers.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical band gap, absorption, and emission properties of the materials in solution and as thin films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the materials.
-
Device Fabrication and Testing: Fabricating OLED or OFET devices to evaluate the electroluminescence efficiency, charge carrier mobility, and other performance metrics.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of novel organic electronic materials. Through well-established synthetic routes such as Wittig, Horner-Wadsworth-Emmons, and Suzuki coupling reactions, its core structure can be incorporated into conjugated polymers and small molecules with tailored optoelectronic properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in the development of next-generation organic electronic devices.
Application Notes and Protocols for the Laboratory Synthesis of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the laboratory synthesis of 1,3-dibenzoylbenzene. This diarylketone derivative is a valuable building block in organic synthesis, utilized in the preparation of various compounds, including polyanionic spin-quintet molecular clusters and as a precursor to 1,3-bis(1-phenylvinyl)benzene.[1][2][3] The protocol detailed below is based on the well-established Friedel-Crafts acylation reaction.
Reaction Principle
The synthesis of this compound is achieved through a double Friedel-Crafts acylation of benzene with isophthaloyl chloride. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from isophthaloyl chloride. Benzene, acting as the nucleophile, then attacks the acylium ion, leading to the formation of the diarylketone. The reaction proceeds in two successive acylation steps at the 1 and 3 positions of the benzene ring of isophthaloyl chloride.
Experimental Protocol
Materials:
-
Isophthaloyl chloride (C₈H₄Cl₂O₂)
-
Benzene (C₆H₆) - Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Reactants: Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Separately, dissolve benzene (at least 2.0 equivalents, can be used as the solvent as well) in anhydrous dichloromethane.
-
Reaction Initiation: Slowly add the isophthaloyl chloride solution from the addition funnel to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 10 °C. After the addition is complete, slowly add the benzene solution to the reaction mixture.
-
Reaction Progression: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex. Caution: This process is exothermic and will release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
-
Purification: The crude product is a solid. Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a white to pale grey powder.[4]
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄O₂ | [4][5] |
| Molecular Weight | 286.33 g/mol | [5] |
| Appearance | White to pale grey powder | [4] |
| Melting Point | 105-108 °C | [1][2] |
| Purity (Typical) | ≥98% | [1][4] |
| Solubility | Sparingly soluble in water (4.0E-3 g/L at 25°C) | [2] |
| CAS Number | 3770-82-9 | [4][5] |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzene is a known carcinogen and is highly flammable. Handle with extreme care.
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.
-
The quenching process with hydrochloric acid is exothermic and releases HCl gas. Perform this step slowly and in a fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Troubleshooting & Optimization
Challenges in the Friedel-Crafts synthesis of 1,3-Dibenzoylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Friedel-Crafts synthesis of 1,3-dibenzoylbenzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
I. Overview of Synthetic Challenges
The direct Friedel-Crafts diacylation of benzene with isophthaloyl chloride to form this compound is fraught with significant challenges. The primary obstacle is the deactivating nature of the first benzoyl group introduced onto the benzene ring. This deactivation makes the subsequent introduction of the second benzoyl group at the meta position exceptionally difficult under standard Friedel-Crafts conditions. Consequently, a direct, one-pot synthesis is generally not a viable or high-yielding method.
A more practical approach involves a multi-step synthesis, which circumvents the difficulties of a second Friedel-Crafts acylation on a deactivated ring. This guide will focus on troubleshooting a plausible multi-step pathway.
II. Troubleshooting Guide: A Multi-Step Synthetic Approach
A feasible multi-step synthesis for this compound is outlined below. This pathway involves the initial synthesis of benzophenone, followed by nitration, reduction, diazotization, and a subsequent coupling reaction to introduce the second benzoyl group.
Experimental Workflow for Multi-Step Synthesis of this compound
Caption: A plausible multi-step synthetic pathway for this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of Benzophenone (Step 1) | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened, high-purity aluminum chloride. |
| Insufficient amount of catalyst. | Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[1] | |
| Poor quality of reagents. | Use freshly distilled benzene and benzoyl chloride to remove any impurities that could interfere with the reaction. | |
| Formation of multiple isomers in Nitration (Step 2) | Reaction temperature is too high. | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture to favor the formation of the meta-isomer. |
| Incomplete Reduction (Step 3) | Insufficient reducing agent or reaction time. | Ensure an adequate excess of the reducing agent (e.g., SnCl2) is used and monitor the reaction by TLC until the starting material is fully consumed. |
| Low yield in Sandmeyer Reaction (Step 4) | Unstable diazonium salt. | Keep the temperature of the diazotization reaction low (0-5 °C) to prevent the decomposition of the diazonium salt before the addition of the copper(I) cyanide. |
| Formation of side products in Grignard Reaction (Step 5) | Presence of water in the reaction. | Ensure all glassware and solvents are rigorously dried. Diethyl ether or THF should be freshly distilled from a suitable drying agent. |
| Grignard reagent reacting with itself (Wurtz coupling). | Add the 3-benzoylbenzonitrile solution to the Grignard reagent slowly to maintain a low concentration of the Grignard reagent and minimize self-coupling. |
III. Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound in a single step using Friedel-Crafts acylation?
A1: The primary reason is the electronic effect of the first benzoyl group. The carbonyl moiety of the benzoyl group is strongly electron-withdrawing, which deactivates the benzene ring towards further electrophilic aromatic substitution. This deactivation makes the introduction of a second benzoyl group extremely difficult under typical Friedel-Crafts conditions.
Q2: I attempted a direct diacylation and obtained a very low yield of the desired product. What is the likely major byproduct?
A2: In a direct diacylation attempt, the most probable significant byproduct would be the mono-acylated product, benzophenone. The reaction is likely to stall after the first acylation due to the deactivation of the aromatic ring.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety measures are crucial:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and ensure all equipment is dry. The reaction also evolves HCl gas, which is corrosive and toxic.
-
Nitration: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), and perform the reaction in a fume hood.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under strictly anhydrous conditions, as any moisture will quench the reagent. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable.
Q4: How can I purify the final this compound product?
A4: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity, using a silica gel stationary phase and a solvent system like hexane/ethyl acetate.
IV. Quantitative Data
The following table summarizes typical reaction parameters for the multi-step synthesis of this compound. Please note that yields are indicative and can vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Benzene, Benzoyl Chloride, AlCl₃ | Benzene (excess) | 80 | 2-4 | 85-95 |
| 2 | Nitration | Benzophenone, HNO₃, H₂SO₄ | - | 0-10 | 1-2 | 70-80 |
| 3 | Reduction | 3-Nitrobenzophenone, SnCl₂, HCl | Ethanol | 78 | 3-5 | 80-90 |
| 4 | Sandmeyer Reaction | 3-Aminobenzophenone, NaNO₂, HCl, CuCN | Water, Toluene | 0-5 (diazotization) | 1-3 | 60-70 |
| 5 | Grignard Reaction | 3-Benzoylbenzonitrile, Phenylmagnesium Bromide | Diethyl Ether | 0 to 35 | 2-4 | 75-85 |
V. Experimental Protocols
Protocol 1: Synthesis of Benzophenone (Step 1)
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (1.2 equivalents) and excess dry benzene (as the solvent).
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude benzophenone can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via Grignard Reaction (Illustrative Final Step)
-
In a flame-dried three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve 3-benzoylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and slowly add the solution of 3-benzoylbenzonitrile.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.
VI. Logical Troubleshooting Workflow
References
Purification of 1,3-Dibenzoylbenzene from crude reaction mixture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of 1,3-dibenzoylbenzene from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary laboratory-scale purification techniques for this compound are column chromatography and recrystallization. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For removing baseline impurities and achieving high purity, column chromatography is often preferred. Recrystallization is an effective method for removing smaller amounts of impurities, especially if a suitable solvent is found.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A2: Crude this compound synthesized from benzene and isophthaloyl chloride via a Friedel-Crafts acylation reaction may contain several impurities.[1][2] These can include unreacted starting materials, mono-acylated intermediates (3-benzoylbenzoyl chloride), and potentially polymeric byproducts. Since the product ketone is deactivating, polyacylation is generally not a major issue.[3] The Lewis acid catalyst (e.g., AlCl₃) must also be thoroughly removed during the workup procedure.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process, particularly for column chromatography. By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can track the separation of this compound from its impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of purity.
Troubleshooting Guides
Column Chromatography
Q: My product and a major impurity are co-eluting (have very similar Rf values) on the silica gel column. What should I do?
A: This indicates that the chosen solvent system (mobile phase) does not have the optimal polarity to resolve the two compounds.
-
Possible Cause: The eluent polarity is either too high or too low.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. If the spots are running too high on the TLC plate (high Rf), decrease the eluent's polarity (e.g., increase the hexane content in a hexane/ethyl acetate mixture). If they are stuck at the baseline (low Rf), increase the polarity (increase ethyl acetate).
-
Change Solvent System: If adjusting the ratio is ineffective, switch one or both of the solvents. For example, replacing ethyl acetate with dichloromethane or ether can alter the selectivity of the separation.
-
Use a Different Adsorbent: If silica gel fails, consider using a different stationary phase like alumina, which has different separation characteristics.
-
Q: The product is not eluting from the column, even with a high-polarity solvent system. Why is this happening?
A: This suggests a strong interaction between your product and the stationary phase.
-
Possible Cause 1: The crude product was not properly dried, and residual solvent is affecting its solubility and interaction with the silica gel.
-
Troubleshooting Step: Ensure the crude material is thoroughly dried under vacuum before loading it onto the column.
-
Possible Cause 2: The product is interacting too strongly with the acidic sites on the silica gel.
-
Troubleshooting Step: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small percentage (e.g., 1%) of triethylamine to your eluent system.
Recrystallization
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's the problem?
A: Crystal formation requires a supersaturated solution upon cooling. This issue can arise from several factors.
-
Possible Cause 1: Too much solvent was used, preventing the solution from becoming saturated as it cools.
-
Troubleshooting Step: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product. Allow it to cool again.
-
Possible Cause 2: The crystallization process is slow to initiate (kinetic barrier).
-
Troubleshooting Steps:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.
-
Cool further: Use an ice bath to further decrease the solubility of the compound.
-
Q: My product has "oiled out" instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
-
Possible Cause: The solution is cooling too rapidly, or significant impurities are present.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
If impurities are the suspected cause, a preliminary purification by column chromatography may be necessary.[4]
-
Q: The yield from my recrystallization is very low. Why?
A: A low yield can result from several procedural issues.
-
Possible Cause 1: Too much solvent was used during dissolution.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The crystals were washed with room temperature or warm solvent during filtration.
-
Solution: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[5]
-
Possible Cause 3: The product has significant solubility in the solvent even at low temperatures.
-
Solution: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Consider using a solvent/anti-solvent system.
Data Presentation
Table 1: Physical Properties and Recommended Solvents for this compound Purification
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄O₂ | [7][8] |
| Molecular Weight | 286.33 g/mol | [9] |
| Appearance | White to pale grey powder | [10] |
| Melting Point | 102-109 °C | [8][11] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents like dichloromethane, toluene, and THF. | [9][12][13] |
| Column Chromatography | Stationary Phase: Silica GelTypical Eluent: Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients. Start with a low polarity mixture and gradually increase the polar component. | [4] |
| Recrystallization | Suitable Solvents: Ethanol, Dimethylformamide. A solvent/anti-solvent system like Dichloromethane/Hexane or Toluene/Hexane can also be effective. | [14] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Start with a lower polarity than your final TLC solvent and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. This compound | C20H14O2 | CID 77388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 10. A12768.06 [thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. This compound | 3770-82-9 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 1,3-Dibenzoylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibenzoylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include incomplete acylation leading to the formation of a mono-acylated intermediate, and potential hydrolysis of the acyl chloride starting material if moisture is present in the reaction setup. Due to the deactivating nature of the initial benzoyl group, forcing the second acylation can sometimes lead to minor, less common side products.
Q3: How can I minimize the formation of the mono-acylated byproduct?
A3: To reduce the amount of the mono-acylated product, it is crucial to use a sufficient excess of benzene, which acts as both a reactant and a solvent. Additionally, ensuring the appropriate stoichiometric amount of the Lewis acid catalyst and allowing for a sufficient reaction time at an adequate temperature can help drive the reaction to completion.
Q4: What is the role of the Lewis acid catalyst in this reaction?
A4: The Lewis acid, such as aluminum chloride, activates the isophthaloyl chloride by coordinating to the carbonyl oxygen, which makes the acyl carbon more electrophilic and susceptible to attack by the benzene ring.
Q5: What are the recommended purification techniques for crude this compound?
A5: Common purification methods for removing side products and unreacted starting materials include recrystallization, column chromatography, and vacuum sublimation. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | - Ensure the use of at least two equivalents of the Lewis acid catalyst per equivalent of isophthaloyl chloride. - Gradually increase the reaction temperature and monitor the progress by TLC. - Extend the reaction time. |
| Hydrolysis of isophthaloyl chloride due to moisture. | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a Significant Amount of a More Polar Impurity | Formation of the mono-acylated intermediate (3-(chlorocarbonyl)benzophenone). | - Increase the molar excess of benzene. - Consider a stepwise addition of the isophthaloyl chloride to the benzene/catalyst mixture. |
| Product is Difficult to Isolate from the Reaction Mixture | The product has formed a complex with the Lewis acid catalyst. | - During the workup, quench the reaction mixture with ice-cold dilute hydrochloric acid to break up the complex. - Ensure thorough extraction of the product into an organic solvent. |
| Formation of Unidentified Byproducts | Possible intermolecular acylation or other undesired reactions at higher temperatures. | - Maintain careful control of the reaction temperature. - Analyze the byproducts using techniques like GC-MS or NMR to identify their structures and adjust reaction conditions accordingly. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
Materials:
-
Isophthaloyl chloride
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) for extraction
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous benzene and anhydrous aluminum chloride under a nitrogen atmosphere.
-
Dissolve isophthaloyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Cool the benzene/AlCl₃ mixture in an ice bath and add the isophthaloyl chloride solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Visualizing the Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Optimizing reaction conditions for high-yield 1,3-Dibenzoylbenzene synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dibenzoylbenzene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction falls under the category of electrophilic aromatic substitution.[1]
Q2: I am experiencing a consistently low yield of this compound. What are the general factors that could be affecting it?
A2: Low yields in Friedel-Crafts acylation reactions can be attributed to several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will lead to its deactivation.[3][4]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This requires the use of stoichiometric amounts of the catalyst, rather than catalytic amounts.[1][4]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction's efficiency. Some reactions may require heating to proceed, while excessively high temperatures can cause decomposition and side reactions.[1]
-
Poor Quality of Reagents: The purity of benzene, isophthaloyl chloride, and the Lewis acid catalyst is crucial for a successful reaction. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[1]
-
Issues during Workup: The workup procedure to decompose the catalyst-product complex and isolate the this compound can lead to product loss if not performed carefully.[3]
Q3: How can I ensure my Lewis acid catalyst is active?
A3: To ensure the activity of your Lewis acid catalyst, typically aluminum chloride (AlCl₃), you should:
-
Use a fresh, unopened container of the catalyst whenever possible.[3]
-
If using a previously opened container, ensure it has been stored in a desiccator to prevent moisture absorption.[3]
-
The catalyst should be a fine, free-flowing powder. If it appears clumpy or you notice a strong smell of HCl, it has likely been compromised by moisture and should not be used.[3]
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: While aluminum chloride is the most common catalyst for Friedel-Crafts acylation, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used.[5] The choice of catalyst can sometimes influence the reaction's outcome and may be worth exploring for optimization.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Deactivated Catalyst: Exposure of AlCl₃ to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or properly stored bottle of anhydrous AlCl₃.[3][4] |
| Insufficient Catalyst: The ketone product complexes with AlCl₃. | Use at least two equivalents of AlCl₃ for each equivalent of isophthaloyl chloride, as both carbonyl groups will complex with the catalyst.[4] | |
| Reaction temperature is too low. | Gently heat the reaction mixture. A common temperature for similar reactions is around 60-70°C.[2] Monitor the reaction progress by TLC. | |
| Formation of a dark, tarry substance | Reaction temperature is too high. | Run the reaction at a lower temperature. High temperatures can lead to polymerization and decomposition.[1] |
| Impure starting materials. | Use freshly distilled benzene and high-purity isophthaloyl chloride. | |
| Incomplete reaction (starting material remains) | Insufficient reaction time. | Increase the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Poor mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Difficult product isolation/purification | Formation of an emulsion during workup. | To break up emulsions during the aqueous workup, add a saturated solution of NaCl (brine). Pouring the reaction mixture onto a mixture of ice and concentrated HCl can also help.[3] |
| Product co-precipitates with aluminum salts. | After quenching the reaction, ensure the aqueous layer is acidic enough to dissolve all aluminum salts before extraction. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Isophthaloyl chloride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene, which acts as both solvent and reactant. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Dissolve isophthaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred suspension of aluminum chloride in benzene over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.
Visualizing the Process
To aid in understanding the experimental workflow and potential troubleshooting steps, the following diagrams have been generated.
Caption: A stepwise workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield.
References
Removal of Lewis acid catalyst from 1,3-Dibenzoylbenzene product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing the Lewis acid catalyst, aluminum chloride (AlCl₃), from the 1,3-dibenzoylbenzene product following Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the aluminum chloride catalyst after the reaction?
A1: In Friedel-Crafts acylation, the aluminum chloride catalyst forms a stable complex with the carbonyl oxygen of the ketone product, this compound.[1] This complex deactivates the product and prevents its isolation. Therefore, a specific workup procedure is required to break this complex and remove the catalyst.
Q2: What is the standard procedure for removing the AlCl₃ catalyst?
A2: The standard procedure involves quenching the reaction mixture by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid (HCl).[1][2] The water hydrolyzes the aluminum chloride, breaking the complex with the ketone product, and the acid helps to dissolve the resulting aluminum salts.[3][4]
Q3: Why is the quenching process highly exothermic?
A3: The reaction of anhydrous aluminum chloride with water is a vigorous and highly exothermic hydrolysis reaction.[3][5][6] This is why the reaction mixture is added to ice, which helps to absorb the significant amount of heat generated and maintain a controlled temperature.[3]
Q4: What should I do if a stubborn emulsion forms during the aqueous workup?
A4: Emulsion formation is a common issue during the workup of Friedel-Crafts reactions.[7] If an emulsion forms, you can try several techniques to break it:
-
Salting out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3][8][9]
-
Solvent addition: Adding a small amount of a different organic solvent can sometimes alter the polarity and break the emulsion.[8][10]
-
Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® can be effective.[10][11]
-
Centrifugation: If available, centrifuging the mixture can physically force the separation of the layers.[10][12]
Q5: Can I use a basic solution like sodium bicarbonate for the initial quench?
A5: It is not recommended to use a basic solution for the initial quench. The primary goal of the initial quench is to control the highly exothermic hydrolysis of aluminum chloride, which is best achieved with ice-cold water or dilute acid.[3] A basic wash with a solution like sodium bicarbonate is typically performed after the initial quench and separation to neutralize any remaining acid in the organic layer.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the aluminum chloride catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction upon quenching | The reaction of unreacted AlCl₃ with water is highly exothermic. | Ensure the reaction mixture is adequately cooled before quenching. Add the reaction mixture slowly in a thin stream to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.[3] |
| Formation of a thick, persistent emulsion | - Finely divided aluminum salts stabilizing the interface.- Vigorous shaking of the separatory funnel. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently.[3][7]- Allow the separatory funnel to stand undisturbed for 10-30 minutes.[10]- Filter the mixture through a pad of Celite®.[10][11]- As a preventative measure, consider quenching with a 3M HCl solution and gently heating for a short period to dissolve the aluminum salts before extraction.[4][10] |
| Low product yield after workup | - Incomplete breaking of the AlCl₃-ketone complex.- Product loss due to emulsion formation.- Incomplete extraction of the product. | - Ensure sufficient acid is used during the quench to fully dissolve the aluminum salts.- Employ techniques to break any emulsions that form (see above).- Perform multiple extractions of the aqueous layer with the organic solvent to ensure maximum product recovery.[5] |
| Product is a dark, tarry material | The reaction temperature may have been too high during the acylation, leading to side reactions. | While this is an issue with the reaction itself, during workup, you can try to purify the product from the tarry material using column chromatography. |
| The organic layer is difficult to separate from the aqueous layer | The density of the organic solvent may be very close to that of the aqueous layer. | Add a small amount of a denser, immiscible organic solvent like dichloromethane to increase the overall density of the organic phase, or a less dense solvent like diethyl ether to decrease it. |
Experimental Protocols
Protocol 1: Standard Quenching and Extraction
This protocol is a general and widely used method for the removal of AlCl₃.
-
Preparation of Quenching Medium: In a large beaker, prepare a mixture of crushed ice and 1 M hydrochloric acid. Use approximately 5 mL of this mixture for every gram of AlCl₃ used in the reaction.[3]
-
Quenching: Slowly and carefully pour the cooled reaction mixture in a thin stream into the vigorously stirred ice/HCl slurry. This should be done in a fume hood.
-
Dissolution of Salts: Continue stirring the mixture until all the ice has melted and the aluminum salts have dissolved. The mixture should become a clear, two-phase system.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash them sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.
Protocol 2: Alternative Workup to Minimize Emulsion
This protocol can be employed when emulsion formation is a persistent issue.
-
Modified Quenching: In a fume hood, slowly add 3 M HCl to the cooled reaction mixture with vigorous stirring. After the initial exotherm subsides, gently heat the mixture to 40-50°C for 10-15 minutes to help dissolve the aluminum salts.[4]
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Add the extraction solvent and proceed with the extraction as described in Protocol 1, steps 4-7.
Quantitative Data Summary
| Workup Method | Expected Yield Range | Expected Purity | Key Considerations |
| Standard Quenching (Protocol 1) | 60-85% | >95% after recrystallization | Efficient for most cases. Emulsion formation is the primary risk to yield.[3] |
| Alternative Workup (Protocol 2) | 65-90% | >95% after recrystallization | Can improve layer separation and potentially increase yield by minimizing product loss in emulsions.[4] |
Note: Yields are highly substrate and scale-dependent. The provided ranges are estimates based on similar Friedel-Crafts acylation reactions.
Visualizations
Troubleshooting Workflow for AlCl₃ Removal
Caption: A flowchart outlining the troubleshooting steps for common issues encountered during the removal of AlCl₃ catalyst.
Logical Relationship of Catalyst Removal Steps
Caption: The sequential workflow for the workup and purification of this compound after a Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. columbia.edu [columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. biotage.com [biotage.com]
Preventing polyacylation in the synthesis of 1,3-Dibenzoylbenzene
Technical Support Center: Synthesis of 1,3-Dibenzoylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound, with a focus on preventing common side reactions and optimizing yield.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and is it the main concern in the synthesis of this compound?
A1: Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts acylation reaction. Generally, polyacylation is less common than polyalkylation because the first acyl group introduced deactivates the aromatic ring to further electrophilic attack.[1][2][3] In the specific synthesis of this compound from benzene, the primary challenge is not preventing the addition of a third or fourth acyl group, but rather achieving the desired diacylation in the correct meta (1,3) orientation. The deactivating nature of the first benzoyl group makes the second acylation step difficult to achieve.[4][5]
Q2: How does the first benzoyl group affect the second acylation reaction on a benzene ring?
A2: The first benzoyl group has two significant effects:
-
Deactivation: The carbonyl group (C=O) is strongly electron-withdrawing, which deactivates the benzene ring, making it less nucleophilic and therefore less reactive toward a second electrophilic substitution.[1][4]
-
Meta-Direction: The deactivating benzoyl group directs the next incoming electrophile (the second acyl group) to the meta position. This regioselectivity is favorable for forming the desired 1,3-isomer.
The main hurdle is that the deactivation is so strong that forcing the second acylation to occur often requires harsh reaction conditions, which can lead to other side reactions.
Q3: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
A3: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is required in stoichiometric amounts (or even in excess) because it forms a stable complex with the carbonyl oxygen of the ketone product.[1][6] This complexation deactivates both the product and the catalyst, effectively removing the catalyst from the reaction cycle.[6] To acylate both sides of a molecule like in the synthesis of this compound using isophthaloyl chloride, more than two equivalents of the catalyst are necessary—one for each carbonyl group to form the acylium ion electrophile, and more to complex with the product's carbonyl groups.
Q4: What is the most reliable method for synthesizing this compound?
A4: A more controlled and reliable method than a double acylation with benzoyl chloride is the Friedel-Crafts acylation of a large excess of benzene with isophthaloyl chloride (benzene-1,3-dicarbonyl dichloride). In this approach, both acyl groups are introduced from a single reagent, which simplifies stoichiometry and favors the formation of the 1,3-disubstituted product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using benzene and isophthaloyl chloride.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst : The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water in the system.[1][7] 2. Insufficient Catalyst : More than two molar equivalents of the catalyst are required relative to the isophthaloyl chloride.[6] 3. Low Reaction Temperature : The activation energy for the second acylation is high due to ring deactivation; the temperature may be too low.[1] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and a fresh, unopened container of AlCl₃.[8] 2. Use at least 2.2 equivalents of AlCl₃ per equivalent of isophthaloyl chloride. 3. After the initial addition at low temperature, allow the reaction to warm to room temperature and then heat under reflux to drive the reaction to completion.[9] |
| Reaction Stalls (Only Mono-acylated Product is Formed) | 1. Insufficient Catalyst : The catalyst has been consumed by complexing with the mono-acylated intermediate.[1][6] 2. Reaction Conditions Too Mild : The temperature or reaction time is not sufficient to overcome the deactivation of the ring by the first acyl group.[1] | 1. Increase the molar ratio of the Lewis acid catalyst to >2.2 equivalents. 2. Increase the reaction temperature (e.g., reflux) and/or prolong the reaction time. Monitor progress using Thin-Layer Chromatography (TLC). |
| Formation of Tar-like Material | 1. Excessive Heat : Very high reaction temperatures or prolonged heating can cause decomposition of reactants and products.[8] 2. Reactive Impurities : Impurities in the starting materials or solvent can lead to polymerization or other side reactions. | 1. Control the temperature carefully, especially during the initial exothermic addition. Increase heat gradually only after the initial reaction subsides. 2. Use freshly distilled benzene and high-purity isophthaloyl chloride. |
| Difficult Workup (Emulsion Formation) | 1. Hydrolysis of Aluminum Salts : Quenching the reaction mixture with water can form aluminum hydroxides, which often lead to persistent emulsions. | 1. Quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[7][9] The acid helps to keep the aluminum salts dissolved in the aqueous layer. 2. If an emulsion persists, add a saturated NaCl solution (brine) to help break it. |
Data Presentation
The choice of reaction parameters significantly impacts the success of the diacylation. The following table summarizes the expected outcomes based on key variables.
| Parameter | Condition A | Condition B | Expected Outcome |
| Catalyst Stoichiometry (AlCl₃ : Isophthaloyl Chloride) | 1.1 : 1.0 | > 2.2 : 1.0 | Condition A : Likely results in mono-acylation or low conversion. Condition B : Favors complete diacylation by providing enough catalyst for both acyl groups and product complexation.[6] |
| Solvent | Benzene (as reagent and solvent) | Inert Solvent (e.g., CS₂, Dichloromethane) | Condition A : Using a large excess of benzene maximizes the probability of reaction and serves as the solvent.[10] Condition B : Requires careful control of stoichiometry and may be less efficient for this specific diacylation. |
| Temperature | 0 °C to Room Temperature | Room Temperature followed by Reflux | Condition A : May be insufficient to drive the second, more difficult acylation, leading to low yield.[1] Condition B : Controlled initial addition at low temperature followed by heating is optimal to manage the initial exotherm and then force the reaction to completion.[9][11] |
| Order of Addition | Isophthaloyl Chloride added to Benzene/AlCl₃ | Benzene added to Isophthaloyl Chloride/AlCl₃ | Condition A : Standard and preferred method. Allows for gradual formation of the electrophile in the presence of the aromatic substrate. Condition B : Not recommended; can lead to side reactions of the acyl chloride. |
Experimental Protocols & Visualizations
Key Experiment: Synthesis of this compound
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of benzene with isophthaloyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isophthaloyl chloride
-
Anhydrous Benzene (reagent and solvent grade)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes (e.g., CaCl₂).
-
Reagent Charging: To the flask, add anhydrous benzene (large excess, e.g., 10-20 equivalents) and cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents based on isophthaloyl chloride) to the stirred benzene.
-
Acyl Chloride Addition: Dissolve isophthaloyl chloride (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. HCl gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a crystalline solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 1,3-Dibenzoylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 1,3-dibenzoylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in the synthesis of this compound, typically performed via a Friedel-Crafts acylation of benzene with isophthaloyl chloride, can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst per carbonyl group on the acylating agent. This is because the catalyst complexes with the carbonyl groups of both the isophthaloyl chloride and the this compound product. Therefore, for this diacylation, more than two equivalents of the catalyst are necessary.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions and decomposition of the product. The reaction is typically started at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature or gently heated.
-
Poor Quality of Reagents: The purity of benzene, isophthaloyl chloride, and the Lewis acid catalyst is crucial for a successful reaction. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Inefficient Quenching and Work-up: The work-up procedure to decompose the catalyst-product complex and isolate the this compound is critical. Incomplete hydrolysis of the complex or losses during extraction and purification can significantly reduce the final yield.
Q2: I am observing the formation of a significant amount of a mono-acylated byproduct (3-benzoylbenzoyl chloride or its derivatives). How can I favor the formation of the desired diacylated product?
A2: The formation of the mono-acylated product is a common issue. To drive the reaction towards the desired this compound, consider the following:
-
Increase the Amount of Benzene: Using a larger excess of benzene can favor the second acylation reaction by increasing the probability of a second electrophilic attack on the initially formed mono-acylated intermediate.
-
Adjust Catalyst Stoichiometry: Ensure you are using a sufficient excess of the Lewis acid catalyst (greater than 2 equivalents) to activate both acyl chloride groups on the isophthaloyl chloride.
-
Reaction Time: A longer reaction time may be necessary to allow for the second, slower acylation step to proceed to completion. The first acylation deactivates the benzene ring, making the second acylation more difficult.
Q3: The reaction mixture turns very dark, and I am getting a complex mixture of products. What could be the cause?
A3: A dark reaction mixture and the formation of multiple byproducts often indicate side reactions or decomposition. Potential causes include:
-
High Reaction Temperature: As mentioned, excessive heat can lead to charring and polymerization of reactants and products.
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for unwanted side reactions.
-
Reaction with Solvent: If a solvent other than benzene is used, it might react with the acylating agent or the catalyst. For this synthesis, benzene often serves as both the reactant and the solvent.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is essential to obtain this compound of high purity. A common purification strategy involves:
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying solid organic compounds. Solvents such as ethanol, methanol, or mixtures of solvents like ethanol/water or toluene/hexane can be explored to find the optimal conditions for obtaining pure crystals of this compound.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can effectively separate the desired product from byproducts and unreacted starting materials.
Data Presentation
The following table summarizes the general effect of key reaction parameters on the yield of Friedel-Crafts diacylation reactions, based on established principles of organic chemistry. Please note that this is an illustrative guide, and optimal conditions for the synthesis of this compound should be determined experimentally.
| Parameter | Low Value | Optimal Range | High Value | Effect on Yield |
| Temperature | Slow reaction rate, incomplete conversion | 0 °C (initial) to 60 °C (reflux) | Increased side reactions, decomposition | Low yield at extremes, optimal in the specified range |
| Catalyst (AlCl₃) / Isophthaloyl Chloride Ratio (mol/mol) | < 2.0 | 2.2 - 2.5 | > 2.5 | Incomplete diacylation at low ratios; optimal yield in the specified range; minimal improvement at higher ratios |
| Benzene / Isophthaloyl Chloride Ratio (mol/mol) | 1.0 | 5.0 - 10.0 | > 10.0 | High mono-acylation at low ratios; favors diacylation at higher ratios; diminishing returns at very high excess |
| Reaction Time | Incomplete reaction, low conversion | 2 - 6 hours | > 6 hours | Low yield with insufficient time; yield plateaus after optimal time; potential for side reactions with prolonged time |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation, adapted from procedures for similar diacylation reactions.
Materials:
-
Isophthaloyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (e.g., 2.2 to 2.5 molar equivalents relative to isophthaloyl chloride).
-
Solvent Addition: Add a significant excess of anhydrous benzene to the flask to act as both the solvent and the reactant.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve isophthaloyl chloride (1 molar equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the cooled suspension of aluminum chloride in benzene over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it under reflux (around 60-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Technical Support Center: Synthesis and Impurity Characterization of 1,3-Dibenzoylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and impurity characterization of 1,3-Dibenzoylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction involves the electrophilic substitution of two acyl groups onto the benzene ring.
Q2: What are the major potential impurities in the synthesis of this compound?
A2: The primary impurities in the synthesis of this compound via Friedel-Crafts acylation include:
-
Unreacted Starting Materials: Residual benzene and isophthaloyl chloride.
-
Mono-acylated Product: Benzophenone, formed from the reaction of one mole of benzene with one mole of isophthaloyl chloride.
-
Isomeric By-products: 1,2-Dibenzoylbenzene and 1,4-Dibenzoylbenzene. The formation of these isomers can be influenced by reaction conditions.[3]
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric by-products.
Q3: Why is temperature control important during the Friedel-Crafts acylation?
A3: Temperature control is crucial in Friedel-Crafts acylation to manage the reaction rate and minimize the formation of by-products.[1] Exothermic reactions can lead to uncontrolled side reactions and the formation of undesired isomers and polymeric materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product and any major by-products.
Q5: What are the recommended purification methods for crude this compound?
A5: The primary methods for purifying crude this compound are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For separating the desired product from isomeric impurities and other by-products, column chromatography using silica gel is a standard and effective technique.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Extend the reaction time and monitor progress by TLC or GC. - Confirm the quality and activity of the aluminum chloride catalyst, as it is hygroscopic and can lose activity upon exposure to moisture. |
| Sub-optimal Reaction Temperature | - Carefully control the reaction temperature. For the initial addition of reactants, a lower temperature (e.g., 0-5 °C) is often preferred to control the initial exotherm. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion.[4] |
| Deactivation of the Catalyst | - Use anhydrous solvents and reagents to prevent the deactivation of the aluminum chloride catalyst by water. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer during workup by using an appropriate organic solvent. - Minimize losses during recrystallization by carefully selecting the solvent and optimizing the crystallization conditions. |
Issue 2: Presence of Significant Amounts of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Formation of Mono-acylated Product (Benzophenone) | - Use a molar excess of benzene relative to isophthaloyl chloride to favor the di-acylation reaction. |
| Formation of Isomeric By-products (1,2- and 1,4-isomers) | - Optimize the reaction temperature. Isomer distribution can be temperature-dependent.[3] - Employ careful column chromatography for the separation of isomers. Different solvent systems should be tested to achieve optimal separation. |
| Residual Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Perform a thorough aqueous workup to remove any unreacted isophthaloyl chloride and the aluminum chloride catalyst. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative method and may require optimization.
Materials:
-
Isophthaloyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
A solution of isophthaloyl chloride (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by TLC or GC.
-
Upon completion, the reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Characterization of Impurities by HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
Mobile Phase:
-
A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture.[6] The composition may need to be optimized for the best separation of isomers.
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Characterization of Impurities by GC-MS
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[7]
-
Final Hold: Hold at 280 °C for 10 minutes.
Other Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent like dichloromethane or acetone.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Retention Times of Potential Components
| Compound | Expected Retention Time (min) |
| Benzene | Early eluting |
| Benzophenone | Intermediate |
| 1,2-Dibenzoylbenzene | May co-elute or be close to other isomers |
| This compound (Product) | Target retention time |
| 1,4-Dibenzoylbenzene | May co-elute or be close to other isomers |
Note: Actual retention times will vary depending on the specific HPLC system and conditions.
Table 2: Key 1H NMR and 13C NMR Chemical Shifts for Isomer Identification
| Compound | Key 1H NMR Signals (ppm, in CDCl3) | Key 13C NMR Signals (ppm, in CDCl3) |
| Benzophenone | ~7.8 (ortho-H), ~7.5-7.6 (meta- & para-H)[8] | ~196 (C=O), ~137 (ipso-C), ~132 (para-C), ~130 (ortho-C), ~128 (meta-C)[9] |
| 1,2-Dibenzoylbenzene | Complex multiplet in the aromatic region (~7.3-7.8 ppm)[10] | Multiple signals in the aromatic region, two carbonyl signals. |
| This compound | Aromatic protons will show distinct splitting patterns for the central ring and the two benzoyl groups. | Aromatic and carbonyl carbons will have characteristic shifts. |
| 1,4-Dibenzoylbenzene | Symmetrical molecule, will show a simpler aromatic proton spectrum compared to the 1,2- and 1,3-isomers. | Fewer signals in the 13C NMR spectrum due to symmetry. |
Note: Specific chemical shifts for 1,3- and 1,4-dibenzoylbenzene should be confirmed with a pure standard or predicted using NMR simulation software.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General workflow for impurity identification in this compound synthesis.
Caption: Logical relationship of troubleshooting steps for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. prepchem.com [prepchem.com]
- 5. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 9. Cshifts [sites.science.oregonstate.edu]
- 10. 1,2-DIBENZOYLBENZENE(1159-86-0) 1H NMR spectrum [chemicalbook.com]
Improving the solubility of 1,3-Dibenzoylbenzene for reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibenzoylbenzene, focusing on challenges related to its solubility in chemical reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound.
Q1: My this compound is not dissolving in the reaction solvent. What can I do?
A1: Insufficient solubility is a common challenge with this compound due to its crystalline nature. Here are several approaches to address this issue:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," polar aprotic solvents or heated aromatic solvents are more likely to be effective. Refer to the Qualitative Solubility Table below for guidance.
-
Heating: Gently heating the solvent while stirring can significantly increase the solubility of this compound. Always heat under reflux to prevent solvent loss.
-
Co-solvency: The addition of a small amount of a co-solvent in which this compound is more soluble can enhance the overall solvating power of the reaction medium.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency increases the surface area available for solvation, which can improve the rate of dissolution.
Q2: Can I use a solvent mixture to dissolve this compound?
A2: Yes, using a solvent mixture, also known as co-solvency, is a common and effective technique. Start by dissolving the this compound in a minimal amount of a "good" solvent (one in which it is readily soluble) and then add this solution to the bulk reaction solvent. Alternatively, you can create a mixture of two miscible solvents to achieve the desired solubility.
Q3: Will increasing the temperature affect the stability of this compound?
A3: this compound is a stable compound with a melting point in the range of 102.5-109.5°C. Heating to temperatures commonly used for organic reactions (e.g., refluxing in solvents like toluene or DMF) is generally safe and unlikely to cause decomposition. However, it is always good practice to monitor for any color changes that might indicate degradation.
Q4: I am still facing solubility issues. Are there any other techniques I can try?
A4: If standard methods are insufficient, you can explore more advanced techniques for solubility enhancement. These include the use of phase-transfer catalysts if your reaction involves immiscible phases, or sonication to provide mechanical energy to aid dissolution. For specific applications, formulation strategies such as creating a solid dispersion could be considered, although this is more common in pharmaceutical development.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₂ | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Melting Point | 102.5-109.5 °C | |
| Appearance | White to pale grey powder | |
| Water Solubility | Sparingly Soluble (4.0E-3 g/L at 25°C) | [1] |
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | Soluble (especially with heating) | The aromatic nature of toluene is compatible with the benzene rings of this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | The ether functionality and cyclic structure can solvate the aromatic ketone. |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Can dissolve a wide range of organic compounds, but may require heating. |
| Acetone | Ketone | Moderately Soluble | The ketone functional group in acetone may favorably interact with the benzoyl groups. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | May require heating; a related compound, 1,3-Dibenzoyloxy Benzene, can be recrystallized from ethanol. |
| Hexane | Nonpolar | Insoluble | The high polarity of the ketone groups in this compound makes it incompatible with nonpolar alkanes. |
| Water | Polar Protic | Insoluble | As a nonpolar organic molecule, it has very low solubility in water.[1] |
Experimental Protocols
Protocol for Improving Solubility of this compound for Reaction
This protocol outlines a general procedure for enhancing the solubility of this compound in a reaction mixture.
1. Materials:
- This compound
- Primary reaction solvent (e.g., Toluene)
- Co-solvent (optional, e.g., THF or Dichloromethane)
- Reaction flask equipped with a magnetic stirrer, reflux condenser, and heating mantle.
2. Procedure:
- Add the desired amount of this compound and the primary reaction solvent to the reaction flask.
- Begin stirring the mixture at room temperature.
- If the compound does not dissolve, begin to gently heat the mixture using the heating mantle.
- Increase the temperature until the solvent begins to reflux. Maintain reflux and continue stirring.
- If the compound is still not fully dissolved, allow the mixture to cool slightly and add a small amount of a co-solvent in which this compound is known to be more soluble.
- Once the this compound is fully dissolved, allow the solution to reach the desired reaction temperature before adding other reagents.
Protocol for Determining the Solubility of this compound
This protocol describes a method to experimentally determine the solubility of this compound in a specific solvent.
1. Materials:
- This compound
- Selected solvent of interest
- Vials with sealed caps
- Shaking incubator or magnetic stirrer with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Evaporating dish
2. Procedure:
- Add a known volume of the selected solvent to a vial.
- Add an excess amount of this compound to the vial (i.e., more than you expect to dissolve).
- Seal the vial and place it in a shaking incubator or on a stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
- Weigh an empty, dry evaporating dish.
- Transfer the known volume of the supernatant to the pre-weighed evaporating dish.
- Gently evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.
- Once all the solvent has evaporated, weigh the evaporating dish containing the dried solute.
- Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the supernatant taken.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Stability and degradation of 1,3-Dibenzoylbenzene under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,3-Dibenzoylbenzene under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a crystalline solid with a melting point of 105-108 °C and is generally stable under standard ambient temperature and pressure.[1] As a diarylketone, it is relatively stable, but can be susceptible to degradation under specific conditions such as high heat, prolonged exposure to UV light, and in the presence of strong acids, bases, or oxidizing agents. For optimal stability, it should be stored in a cool, dry place away from light and reactive chemicals.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be photodegradation, oxidative cleavage, and potentially acid or base-catalyzed hydrolysis under harsh conditions. Diaryl ketones are known to be photosensitive and can undergo degradation upon exposure to UV light.[2] Under strong oxidizing conditions, the diketone structure can be cleaved. While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to cleavage of the benzoyl groups.
Q3: What are some common impurities that might be present in commercial this compound?
A3: this compound is commonly synthesized via a double Friedel-Crafts acylation of benzene. Potential impurities could include mono-acylated products (benzoylbenzene), isomers (1,2- or 1,4-dibenzoylbenzene), and residual starting materials or catalysts. The purity of commercially available this compound is typically around 98%.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: The degradation of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for separating the parent compound from its potential degradation products. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradants.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving this compound
Possible Cause 1: Degradation of this compound
-
Symptoms: Appearance of new, unexpected spots on TLC or peaks in HPLC/GC analysis. Lower than expected yield of the desired product.
-
Troubleshooting Steps:
-
Protect from Light: Diaryl ketones can be photosensitive.[2] Repeat the reaction in a flask wrapped in aluminum foil or using amber glassware to exclude light.
-
Control Temperature: High temperatures can promote thermal degradation. Ensure the reaction temperature is carefully controlled and does not exceed the stability limits of the compound.
-
Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Purity Check: Analyze the starting material to ensure it is free from significant impurities that could be leading to side reactions.
-
Possible Cause 2: Reaction with Solvent or Reagents
-
Symptoms: Formation of adducts with the solvent or other reagents in the reaction mixture.
-
Troubleshooting Steps:
-
Solvent Stability: Ensure that this compound is stable in the chosen solvent under the reaction conditions by running a control experiment with only the solvent and the starting material.
-
Reagent Compatibility: Review the literature to ensure that this compound is compatible with all reagents being used. Ketones can undergo a variety of side reactions, so it is crucial to consider all possibilities.
-
Issue 2: Low Yield or Incomplete Reaction
Possible Cause 1: Poor Solubility
-
Symptoms: The reaction appears heterogeneous, with undissolved starting material present. The reaction stalls before completion.
-
Troubleshooting Steps:
-
Solvent Selection: Consult solvent polarity charts and consider a solvent system in which this compound has better solubility at the desired reaction temperature.
-
Temperature Adjustment: Gently warming the reaction mixture may improve solubility, but be mindful of potential thermal degradation.
-
Possible Cause 2: Catalyst Inactivation (for catalyzed reactions)
-
Symptoms: The reaction starts but does not proceed to completion.
-
Troubleshooting Steps:
-
Catalyst Purity and Handling: Ensure the catalyst is pure and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).
-
Catalyst Loading: The ketone functional groups of this compound can coordinate with and potentially deactivate certain catalysts. It may be necessary to increase the catalyst loading.
-
Stability Data Overview
| Stress Condition | Expected Stability | Potential Degradation Products | Recommended Test Conditions |
| Thermal | Expected to be relatively stable up to its melting point. At higher temperatures, decomposition is likely. | Fragmentation products, benzene, benzoic acid. | 40°C to 80°C at low and high humidity for 1-2 months. |
| Acidic Hydrolysis | Generally stable in dilute acids at room temperature. Degradation may occur with strong acids and/or heat. | Benzoic acid, 1,3-dihydroxybenzophenone. | 0.1 M - 1 M HCl or H₂SO₄ at RT and elevated temperatures (e.g., 60°C). |
| Basic Hydrolysis | More susceptible to degradation under basic conditions compared to acidic conditions, especially with heating. | Benzoic acid, benzoate salts. | 0.1 M - 1 M NaOH or KOH at RT and elevated temperatures (e.g., 60°C). |
| Oxidative | Susceptible to oxidative cleavage by strong oxidizing agents. | Benzoic acid, isophthalic acid. | 3-30% H₂O₂ at room temperature. |
| Photolytic | Likely to degrade upon exposure to UV light, as is common for diaryl ketones. | Complex mixture of photoproducts. | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV/Vis light.[3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
4. HPLC Method Development (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 20 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Alternative reagents to 1,3-Dibenzoylbenzene for synthesizing high-spin molecules
For researchers, scientists, and drug development professionals seeking to synthesize high-spin molecules, 1,3-dibenzoylbenzene has traditionally been a foundational reagent. However, a range of alternative precursors offer distinct advantages in tuning magnetic properties, enhancing stability, and improving synthetic accessibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for specific research applications.
High-spin organic molecules are of significant interest for their potential applications in molecular magnets, spintronics, and as contrast agents in magnetic resonance imaging (MRI). The design of these molecules hinges on the strategic arrangement of unpaired electrons with ferromagnetic coupling, a task where the choice of the core scaffold is paramount. This guide explores viable alternatives to this compound, focusing on 1,3,5-triaroylbenzenes and nitronyl nitroxide diradicals with various aromatic coupling units.
Comparison of Precursor Performance
The efficacy of a precursor in generating high-spin molecules can be evaluated based on several key metrics: the total spin state (S) of the resulting molecule, the magnetic susceptibility (χ), the exchange coupling constant (J) which indicates the nature and strength of the interaction between spin centers, the synthetic yield, and the stability of the final high-spin species. The following table summarizes the performance of this compound and its alternatives based on available experimental data.
| Precursor | Derivative Class | Achieved Spin State (S) | Magnetic Properties (J value) | Synthetic Yield | Stability | Reference |
| This compound | Diarylketone/Dicarbene | Quintet (S=2) | Ferromagnetic | Moderate | Moderate | [1] |
| 1,3,5-Tribenzoylbenzene | Triarylketone/Tricarbene | Septet (S=3) | Ferromagnetic | Moderate to High | Moderate | [1] |
| m-Phenylene bis(nitronyl nitroxide) | Nitronyl Nitroxide Diradical | Triplet (S=1) | Ferromagnetic (J > 0) | High | High | [2] |
| 1,3,5-Tris(phenyl-2-nitronyl nitroxide)benzene | Nitronyl Nitroxide Triradical | Quartet (S=3/2) | Ferromagnetic | Moderate | High | [1] |
Detailed Experimental Protocols
The synthesis of high-spin molecules from these precursors typically involves the generation of radical centers, such as carbenes or stable nitroxide radicals, linked by a ferromagnetic coupling unit.
Synthesis of a Quintet Dicarbene from this compound
This protocol outlines the synthesis of a quintet dicarbene via the photolysis of the corresponding bis(diazomethyl) derivative of this compound.
Experimental Workflow:
Procedure:
-
Synthesis of 1,3-Bis(phenylhydrazonomethyl)benzene: this compound is refluxed with an excess of hydrazine hydrate in ethanol to yield the corresponding bis(hydrazone).
-
Synthesis of 1,3-Bis(diazophenylmethyl)benzene: The bis(hydrazone) is oxidized using activated manganese dioxide in chloroform at room temperature to afford the bis(diazo) compound.
-
Generation of the Quintet Dicarbene: The bis(diazo) compound is isolated in an argon matrix at low temperature (<10 K) and subjected to photolysis with light of λ > 300 nm to generate the quintet dicarbene, which can be characterized by EPR spectroscopy.
Synthesis of a Triplet Diradical from m-Phenylene bis(nitronyl nitroxide)
This method describes the synthesis of a stable triplet diradical using a condensation reaction.
Experimental Workflow:
Procedure:
-
Condensation: Isophthalaldehyde is reacted with 2,3-bis(hydroxylamino)-2,3-dimethylbutane in methanol at room temperature.
-
Oxidation: The resulting intermediate is oxidized with lead(IV) oxide or sodium periodate in dichloromethane to yield the final m-phenylene bis(nitronyl nitroxide) diradical. The product is a stable solid that can be characterized by EPR spectroscopy and magnetic susceptibility measurements.[2]
Logical Relationships in High-Spin Molecule Design
The design of high-spin molecules is governed by the principles of molecular orbital theory and Hund's rule. For achieving a high-spin ground state, non-disjoint singly occupied molecular orbitals (SOMOs) are essential. The choice of the precursor directly influences the topology of the π-system and thus the nature of the SOMOs.
Conclusion
While this compound remains a valuable precursor for the synthesis of high-spin molecules, this guide highlights that alternatives such as 1,3,5-triaroylbenzenes and nitronyl nitroxide-based systems offer compelling advantages for achieving higher spin states and enhanced stability. The choice of reagent should be guided by the specific target spin state, desired stability, and synthetic feasibility. The provided experimental frameworks offer a starting point for the practical synthesis of these fascinating molecules, paving the way for further advancements in the field of molecular magnetism.
References
A Comparative Guide to the Synthesis of 1,3-Dibenzoylbenzene: Friedel-Crafts Acylation vs. Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dibenzoylbenzene, a key building block in the development of various organic materials and pharmaceutical intermediates, can be approached through several synthetic routes. This guide provides a comparative analysis of the traditional Friedel-Crafts acylation and a modern alternative, the Suzuki-Miyaura cross-coupling reaction. The objective is to equip researchers with the necessary data to select the most suitable method for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Benzene, Isophthaloyl Chloride | 1,3-Dibromobenzene, Benzoylboronic Acid Derivative |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Temperature | 0 °C to Reflux | 80 - 100 °C |
| Reaction Time | 2 - 5 hours | 12 - 24 hours |
| Typical Yield | ~75% | High (specific data for this reaction is limited) |
| Key Advantages | Readily available and inexpensive starting materials, well-established procedure. | High functional group tolerance, milder conditions for some substrates. |
| Key Disadvantages | Stoichiometric amounts of corrosive Lewis acid catalyst, harsh workup, potential for side reactions. | More complex and expensive starting materials (boronic acids), requires inert atmosphere. |
Synthetic Pathways Overview
A visual comparison of the two synthetic routes for preparing this compound is presented below.
Caption: Comparative diagram of Friedel-Crafts vs. Suzuki-Miyaura routes.
Experimental Protocols
Friedel-Crafts Acylation of Benzene with Isophthaloyl Chloride
This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Benzene
-
Isophthaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of isophthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension. Subsequently, benzene (2.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to afford the pure product. A typical yield for this type of reaction is in the range of 75%.
Suzuki-Miyaura Cross-Coupling of 1,3-Dibromobenzene with a Benzoylboronic Acid Derivative
Materials:
-
1,3-Dibromobenzene
-
Benzoylboronic acid pinacol ester (or a similar derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, 1,3-dibromobenzene (1.0 equivalent), benzoylboronic acid pinacol ester (2.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (3.0 equivalents) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent Addition: A degassed mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Concluding Remarks
The choice between Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling for the synthesis of this compound depends on several factors. Friedel-Crafts acylation is a cost-effective and well-established method, making it suitable for large-scale production where the harsh conditions and waste generation can be managed. On the other hand, the Suzuki-Miyaura coupling offers the potential for higher functional group tolerance and milder conditions, which could be advantageous in the synthesis of complex molecules where sensitive functional groups need to be preserved. However, the availability and cost of the required boronic acid derivatives are significant considerations for this route. Researchers should carefully evaluate the specific requirements of their project, including scale, cost, and the chemical nature of their substrates, before selecting the optimal synthetic strategy.
References
A Spectroscopic Showdown: Unmasking the 1,2-, 1,3-, and 1,4-Dibenzoylbenzene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1,2-, 1,3-, and 1,4-dibenzoylbenzene isomers, complete with experimental data and detailed protocols.
The positional isomerism of the dibenzoylbenzene scaffolding presents a significant challenge in chemical synthesis and analysis, where precise structural confirmation is paramount. This guide provides a comparative analysis of the 1,2-, 1,3-, and 1,4-dibenzoylbenzene isomers, leveraging fundamental spectroscopic techniques to delineate their unique structural characteristics. The data presented herein, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, offers a robust framework for the unambiguous identification of these isomers.
At a Glance: Spectroscopic Comparison of Dibenzoylbenzene Isomers
The following tables summarize the key spectroscopic data for the 1,2-, 1,3-, and 1,4-dibenzoylbenzene isomers, providing a clear and concise reference for their differentiation.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,2-Dibenzoylbenzene | C₂₀H₁₄O₂ | 286.33 | 142-150 |
| 1,3-Dibenzoylbenzene | C₂₀H₁₄O₂ | 286.32 | 105-108 |
| 1,4-Dibenzoylbenzene | C₂₀H₁₄O₂ | 286.32 | 163-166 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a powerful tool for distinguishing between the dibenzoylbenzene isomers.
¹H NMR Spectral Data
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1,2-Dibenzoylbenzene | ~7.70, ~7.61, ~7.50, ~7.37 | Multiplets | Aromatic Protons |
| This compound | ~8.13, ~7.85, ~7.67, ~7.52 | Multiplets | Aromatic Protons |
| 1,4-Dibenzoylbenzene | ~7.85 | Singlet | Aromatic Protons (central ring) |
| ~7.75-7.45 | Multiplets | Aromatic Protons (benzoyl rings) |
¹³C NMR Spectral Data
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| 1,2-Dibenzoylbenzene | ~197.0, ~137.9, ~133.2, ~130.3, ~129.9, ~128.4 | C=O, Aromatic Carbons |
| This compound | ~195.8, ~137.9, ~137.5, ~133.8, ~132.8, ~130.1, ~129.0, ~128.7 | C=O, Aromatic Carbons |
| 1,4-Dibenzoylbenzene | ~195.5, ~141.0, ~137.0, ~133.5, ~130.1, ~129.8, ~128.6 | C=O, Aromatic Carbons |
Vibrational and Electronic Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within the molecules, respectively, providing further distinguishing features.
IR Spectral Data
| Isomer | Key Absorption Bands (cm⁻¹) | Assignment |
| 1,2-Dibenzoylbenzene | ~1660 | C=O Stretch |
| ~3060 | Aromatic C-H Stretch | |
| This compound | ~1655 | C=O Stretch |
| ~3060 | Aromatic C-H Stretch | |
| 1,4-Dibenzoylbenzene | 1660-1770[1] | C=O Stretch[1] |
| 3000-3100[1] | Aromatic C-H Stretch[1] |
UV-Vis Spectral Data
| Isomer | λmax (nm) | Solvent |
| 1,2-Dibenzoylbenzene | ~254, ~330 | Ethanol |
| This compound | ~252, ~295 (shoulder) | Ethanol |
| 1,4-Dibenzoylbenzene | ~260 | Ethanol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering insights into the fragmentation patterns.
Mass Spectral Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 1,2-Dibenzoylbenzene | 286 | 209, 181, 105, 77 |
| This compound | 286 | 209, 181, 105, 77 |
| 1,4-Dibenzoylbenzene | 286 | 209, 181, 105, 77 |
While the key fragment ions are similar for all three isomers, the relative intensities of these fragments can sometimes provide clues for differentiation. The primary fragmentation involves the cleavage of the benzoyl groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dibenzoylbenzene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dibenzoylbenzene isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is typically used.
-
Instrument Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-350.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions.
Visualizing the Structures and Analytical Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the dibenzoylbenzene isomers and a logical workflow for their spectroscopic differentiation.
Caption: Chemical structures of the three dibenzoylbenzene isomers.
Caption: Workflow for the spectroscopic differentiation of dibenzoylbenzene isomers.
References
A Comparative Guide to Catalytic Efficiency in 1,3-Dibenzoylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dibenzoylbenzene, a key intermediate in the development of various pharmaceuticals and functional materials, is predominantly achieved through the Friedel-Crafts acylation of benzene with isophthaloyl chloride. The choice of catalyst in this reaction is critical, significantly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Comparative Analysis of Catalytic Systems
The efficiency of various catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from various studies to provide a comparative overview of reaction yields, conditions, and catalytic systems.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Aluminum Chloride (AlCl₃) | Stoichiometric | Benzene (reactant & solvent) | 70 | 7 | ~76 | |
| Iron(III) Chloride (FeCl₃) | Catalytic | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | 60 | 24 | High (unspecified for this product) | |
| Palladium Trifluoroacetate | 0.01 mmol | Ethylene glycol dimethyl ether | 150 | 24 | 66 (for a substituted derivative) | |
| Heterogeneous Catalysts | ||||||
| Zeolite H-beta | - | Solvent-free | 190 | - | High conversion for similar reactions | |
| Zinc Oxide (ZnO) | Catalytic | Solvent-free | Room Temp | - | Good yields for acylation of activated benzenes |
Note: The data presented is a compilation from various sources and may not represent directly comparable experimental conditions. The yield for AlCl₃ is inferred from the synthesis of the analogous 1,4-isomer due to the lack of specific data for this compound. The efficiency of FeCl₃ in ionic liquids and zeolite catalysts is noted for similar Friedel-Crafts acylations, suggesting their potential applicability.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst
This protocol is adapted from the synthesis of 1,4-dibenzoylbenzene and represents a traditional approach using a stoichiometric amount of Lewis acid catalyst.
Materials:
-
Isophthaloyl dichloride
-
Benzene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve isophthaloyl dichloride in a significant excess of anhydrous benzene, which also serves as the solvent.
-
Carefully add anhydrous aluminum chloride in portions to the stirred solution. The reaction is exothermic and will liberate HCl gas, so appropriate safety precautions must be taken.
-
Heat the reaction mixture to approximately 70°C and maintain this temperature with continuous stirring for about 7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture onto a large volume of crushed ice containing a small amount of concentrated hydrochloric acid.
-
Separate the organic layer. Wash the organic layer sequentially with water and a sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the excess benzene by distillation.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (Conceptual)
This protocol is a generalized procedure for using a solid acid catalyst, such as a zeolite, based on principles of heterogeneous catalysis in Friedel-Crafts acylation.
Materials:
-
Isophthaloyl dichloride
-
Benzene
-
Solid acid catalyst (e.g., Zeolite H-beta)
-
High-boiling point inert solvent (e.g., dichlorobenzene), if not solvent-free
-
Organic solvent for extraction
-
Anhydrous Magnesium Sulfate
Procedure:
-
Activate the solid acid catalyst by heating under vacuum to remove any adsorbed water.
-
In a reaction vessel, combine the activated catalyst, isophthaloyl dichloride, and benzene (and an inert solvent if necessary).
-
Heat the mixture to the desired reaction temperature (e.g., 150-200°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and filter to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.
-
The filtrate containing the product is then subjected to a standard work-up procedure, including washing with a dilute base and water, followed by drying of the organic phase.
-
The solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Visualizing the Synthesis and Workflow
Experimental Workflow for Catalytic Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound using a catalytic approach.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Friedel-Crafts Acylation
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, as depicted below.
Caption: The mechanism of Friedel-Crafts acylation for this compound synthesis.
A Comparative Guide to Validating the Purity of Synthesized 1,3-Dibenzoylbenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 1,3-Dibenzoylbenzene. The information presented herein is supported by established analytical principles and data from analogous compounds.
Introduction to this compound and Purity Assessment
This compound is an aromatic ketone with applications in organic synthesis. Accurate determination of its purity is essential to guarantee the reliability and reproducibility of subsequent experiments and to meet regulatory standards in pharmaceutical development. While several methods can be employed for purity analysis, they differ in terms of their sensitivity, selectivity, speed, and the nature of the information they provide. This guide focuses on a comparative analysis of HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Comparison of Analytical Methods for Purity Validation
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the key performance characteristics of each method for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. | Observation of the temperature range over which the solid-to-liquid phase transition occurs. |
| Selectivity | High; can separate structurally similar impurities. | Very high; excellent for separating volatile impurities. | High; can distinguish between structurally different molecules. | Low; susceptible to interference from any soluble impurity. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with mass spectrometry (MS) detection. | Moderate (µg to mg range). | Low; requires a significant amount of impurity to cause a noticeable depression. |
| Quantification | Excellent; highly accurate and precise with proper calibration. | Excellent; highly accurate and precise with an internal standard. | Excellent; can provide absolute purity without a specific reference standard of the analyte. | Semi-quantitative at best; provides an indication of purity rather than a precise value. |
| Analysis Time | Relatively fast (10-30 minutes per sample). | Fast (5-20 minutes per sample). | Moderate (5-15 minutes per sample for simple spectra). | Fast for a single measurement, but requires slow heating for accuracy. |
| Sample State | Solution. | Gas or volatile liquid. | Solution. | Crystalline solid. |
| Destructive? | No. | Yes (sample is vaporized). | No. | No (sample can be recovered). |
| Key Advantage | Versatility for a wide range of non-volatile compounds. | High resolution for volatile compounds. | Provides structural confirmation and absolute quantification simultaneously. | Simplicity and low cost. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzoyl chromophores).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
This protocol describes a GC method coupled with a Flame Ionization Detector (FID) for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or acetone.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Purity is determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of ¹H-NMR for the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Melting Point Analysis
This is a classical and straightforward method to get a preliminary indication of purity.
Instrumentation:
-
Melting point apparatus.
-
Capillary tubes.
Procedure:
-
Finely powder a small amount of the synthesized this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
Data Analysis:
-
A pure compound will have a sharp melting point range (typically ≤ 1 °C). The literature melting point for this compound is typically in the range of 98-99°C or 102.5-109.5°C, depending on the source.[1][2][3] A broader and depressed melting point range compared to the literature value indicates the presence of impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental workflows for purity validation.
Caption: Workflow for Purity Validation by HPLC.
Caption: Logical Relationship of Purity Validation Methods.
Conclusion
For the comprehensive purity validation of synthesized this compound, a multi-faceted approach is often the most robust. HPLC stands out as a versatile and reliable primary method for quantifying non-volatile impurities. GC is an excellent complementary technique, particularly for identifying and quantifying any residual volatile solvents or by-products from the synthesis. Quantitative NMR offers the unique advantage of providing an absolute purity value without the need for a specific this compound reference standard, while simultaneously confirming the compound's structure. Finally, melting point analysis serves as a rapid, low-cost preliminary check of purity. By judiciously selecting and combining these methods, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
A Comparative Guide to Experimental and Theoretical Data for 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental and theoretical data for 1,3-Dibenzoylbenzene (m-dibenzoylbenzene). By juxtaposing established experimental values with the computational chemistry approaches used to predict its molecular properties, this document serves as a valuable resource for researchers in fields ranging from materials science to drug development.
Physicochemical and Spectroscopic Data
The following tables summarize the available experimental data for this compound and outline the standard theoretical methods used to predict these properties.
Table 1: Physicochemical Properties
| Property | Experimental Value | Theoretical Approach |
| Melting Point | 98 - 109.5 °C[1][2] | Not typically calculated via quantum mechanics; requires molecular dynamics simulations of crystal lattices. |
| Boiling Point | Data not readily available (expected to be high) | Can be estimated using computational models, but experimental data at reduced pressure would be needed for accurate prediction. |
| Solubility | Sparingly soluble in water (4.0 x 10⁻³ g/L at 25 °C)[3] | Solvation models (e.g., PCM, SMD) coupled with quantum mechanical calculations can predict solubility. |
| Crystal Structure | Orthorhombic, Space Group Pbca[4] | Solid-state Density Functional Theory (DFT) is used to predict crystal structures and lattice parameters. |
Table 2: Spectroscopic Data
| Spectrum | Experimental Data | Theoretical Approach |
| ¹H and ¹³C NMR | Spectra available from commercial suppliers[5] | Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., using B3LYP functional) is the standard for predicting NMR chemical shifts.[6] |
| Infrared (IR) | Spectrum available in public databases (e.g., NIST, PubChem)[5] | DFT calculations (e.g., B3LYP/6-31G*) are used to compute harmonic vibrational frequencies corresponding to IR absorption bands.[1] |
| UV-Vis | Spectrum available in public databases (e.g., NIST) | Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to UV-Vis absorption maxima.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard laboratory procedures for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved; if necessary, the mixture can be gently warmed or vortexed.
-
Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired. For a more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of this compound in a volatile solvent such as methylene chloride.
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final infrared spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition : Record a baseline spectrum with the blank cuvette. Then, replace the blank with the cuvette containing the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Visualization of Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the logical workflow for comparing experimental and theoretical data and the molecular structure of this compound.
References
- 1. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. benchchem.com [benchchem.com]
- 6. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the Performance of Aromatic Ketone Polymers in Drug Delivery Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of poly(aryl ether ketone)s (PAEKs) as a potential platform for drug delivery, with a comparative look at established alternatives.
Performance Comparison: PAEKs vs. Biodegradable Polyesters
The selection of a polymer for a drug delivery system is a critical decision, influenced by a multitude of factors including biocompatibility, drug loading capacity, release kinetics, and the desired therapeutic window. The following tables provide a comparative summary of the performance characteristics of PEEK and its sulfonated derivative (SPEEK) against the widely used PLGA.
| Property | Poly(ether ether ketone) (PEEK) | Sulfonated PEEK (SPEEK) | Poly(lactic-co-glycolic acid) (PLGA) | Key Considerations for Drug Delivery |
| Biocompatibility | Excellent, bioinert in bulk form.[1][2][3][4] | Good, though dependent on the degree of sulfonation.[5] | Excellent, FDA-approved for numerous medical devices.[6][7] | Essential for minimizing adverse tissue reactions and ensuring patient safety.[2] |
| Degradation | Non-biodegradable.[1] | Non-biodegradable polymer backbone. | Biodegradable via hydrolysis into lactic and glycolic acids.[6][] | Degradation rate should match the desired duration of therapy.[] |
| Drug Loading Efficiency | Generally low for the unmodified polymer due to its high crystallinity and hydrophobicity. Surface modifications are typically required. | Potentially higher for certain drugs due to increased hydrophilicity and altered morphology.[9][10] | Varies widely (typically 10-50%) depending on the drug, polymer characteristics, and encapsulation method.[11] | High loading efficiency is desirable to minimize the required dose of the polymer carrier. |
| Drug Release Mechanism | Primarily diffusion-controlled from surface coatings or porous structures.[12] | Diffusion-controlled, influenced by the degree of sulfonation and environmental pH.[10][12] | A combination of diffusion and polymer erosion (bulk hydrolysis).[6][7] | The release profile should be tunable to achieve the desired therapeutic effect, whether sustained or triggered.[11] |
| Mechanical Strength | Very high, similar to cortical bone.[2][13] | Dependent on the degree of sulfonation; can be lower than unmodified PEEK. | Lower than PEEK, varies with molecular weight and composition. | Important for load-bearing applications or implants requiring structural integrity. |
| Processing | Requires high temperatures (melting point ~343 °C). | Can be processed from solution, allowing for film casting and bead formation.[9][14] | Can be processed at lower temperatures using various techniques (e.g., solvent evaporation, extrusion).[6] | Ease of formulation into the desired delivery system (e.g., nanoparticles, microparticles, implants). |
Quantitative Data on Drug Delivery Performance
The following table summarizes specific quantitative data for drug-loaded polymeric nanoparticles, comparing a representative PAEK-based system with a standard PLGA formulation. It is important to note that data for drug-loaded PAEK nanoparticles is less abundant than for PLGA.
| Parameter | SPEEK Nanofibers (Ciprofloxacin-loaded) | PLGA Nanoparticles (Paclitaxel-loaded) |
| Drug | Ciprofloxacin | Paclitaxel |
| Particle Size (Diameter) | Not specified for nanoparticles, but nanofibrous mat form. | 132.8 ± 1.5 nm |
| Drug Loading Efficiency | Not explicitly quantified in the study. | 65.8% |
| Drug Encapsulation Efficiency | Not explicitly quantified in the study. | 87.1% (with Chitosan modification)[11] |
| Zeta Potential | Not specified. | -20.8 ± 1.1 mV |
| Cumulative Drug Release | ~90% over 21 days[10] | ~67% in the first 2 hours (unmodified), significantly reduced with chitosan modification.[11] |
| Release Kinetics Model | Non-Fickian diffusion[10] | Burst release followed by sustained release. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of polymer-based drug delivery systems. Below are representative protocols for the modification of PEEK and the formulation and characterization of drug-loaded nanoparticles.
Protocol 1: Sulfonation of PEEK
This protocol describes a method to increase the hydrophilicity of PEEK, making it more amenable to drug loading and formulation from solution.
Materials:
-
PEEK granules (2 g)
-
Concentrated sulfuric acid (98%, 50 mL)
-
Demineralized water (ice-cold)
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Immerse 2 g of PEEK granules in 50 mL of 98% sulfuric acid in a flask.
-
Stir the mixture on a magnetic stirrer for 48 to 72 hours at room temperature.[9]
-
After the desired sulfonation time, transfer the viscous polymer solution to a dropping funnel.
-
Precipitate the sulfonated PEEK (sPEEK) by adding it dropwise into a beaker containing ice-cold demineralized water under stirring.[9]
-
Collect the precipitated sPEEK by filtration.
-
Wash the sPEEK precipitate repeatedly with demineralized water until the pH of the filtrate is above 5.[9]
-
Dry the resulting sPEEK material in a vacuum oven.
Characterization:
-
FTIR Spectroscopy: Confirm the presence of sulfonic acid groups by identifying characteristic absorption bands.[9]
-
¹H-NMR Spectroscopy: Determine the degree of sulfonation.[14]
Protocol 2: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol outlines a general method for preparing drug-loaded polymeric nanoparticles, which can be adapted for soluble polymers like sPEEK or PLGA.
Materials:
-
Amphiphilic polymer (e.g., sPEEK, PLGA)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of the polymer and the hydrophobic drug in the organic solvent (e.g., 10 mg polymer and 1 mg drug in 1 mL of acetone).[15]
-
Ensure complete dissolution by vortexing or sonicating the mixture.
-
In a separate vial, place a larger volume of deionized water (e.g., 10 mL).
-
While vigorously stirring the deionized water, add the organic solution dropwise. A milky suspension should form, indicating nanoparticle formation.[15]
-
Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.[15]
-
The resulting aqueous suspension contains the drug-loaded nanoparticles.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[15]
2. Drug Loading Content (DLC) and Entrapment Efficiency (EE):
-
Method: Indirect quantification via UV-Vis spectrophotometry or HPLC.
-
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation.[15]
-
Carefully collect the supernatant, which contains the free, non-encapsulated drug.[15]
-
Quantify the amount of free drug in the supernatant using a pre-established standard calibration curve for the drug.[15]
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Total drug amount - Free drug amount) / (Weight of nanoparticles) x 100
-
EE (%) = (Total drug amount - Free drug amount) / (Total drug amount) x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[9]
-
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways relevant to drug delivery research.
References
- 1. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEEK Biocompatibility: A Safe and Effective Material for Medical Implants [peekchina.com]
- 3. Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo biocompatibility testing of peek polymer for a spinal implant system: a study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery [mdpi.com]
- 7. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Smart release of doxorubicin loaded on polyetheretherketone (PEEK) surface with 3D porous structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasonic-Assisted Rapid Preparation of Sulfonated Polyether Ether Ketone (PEEK) and Its Testing in Adsorption of Cationic Species from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Isomeric Effects on Dibenzoylbenzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impact of molecular geometry on material properties is a fundamental aspect of rational design. The substitution pattern of a benzene ring—ortho, meta, or para—can profoundly influence the electronic, photophysical, and thermal characteristics of a molecule. This guide provides a comparative overview of the isomeric effects on the properties of dibenzoylbenzene derivatives. While direct comparative experimental data for the three isomers of dibenzoylbenzene is limited in publicly available literature, this document outlines the expected trends based on well-established principles of isomerism in substituted benzenes, supported by available data and generalized experimental protocols.
Influence of Isomerism on Molecular Properties
The spatial arrangement of the two benzoyl groups on the central benzene ring in ortho-(1,2), meta-(1,3), and para-(1,4) dibenzoylbenzene dictates the molecule's symmetry, dipole moment, and the extent of intramolecular electronic interactions. These factors, in turn, govern their macroscopic properties.
-
Symmetry: The para isomer possesses the highest symmetry (D2h point group), which can influence its crystal packing, melting point, and spectroscopic properties. The ortho and meta isomers have lower symmetry (C2v and C2v, respectively), which can lead to different solid-state arrangements and distinct spectral features.
-
Intramolecular Interactions: The proximity of the benzoyl groups in the ortho isomer can lead to steric hindrance, forcing the phenyl rings out of planarity with the central ring. This can disrupt π-conjugation compared to the more extended conjugation possible in the para isomer. The meta isomer represents an intermediate case where the groups are electronically connected but not in direct conjugation.
Comparative Data Summary
Due to a scarcity of direct comparative studies on dibenzoylbenzene isomers, the following table includes available physical properties and highlights the expected trends for their photophysical and electrochemical characteristics based on analogous disubstituted benzene systems.
| Property | Ortho-dibenzoylbenzene (1,2-) | Meta-dibenzoylbenzene (1,3-) | Para-dibenzoylbenzene (1,4-) |
| Melting Point (°C) | Not available | 105-108[1] | 158-159[2] |
| Molecular Weight ( g/mol ) | 286.32 | 286.32 | 286.32 |
| Molecular Formula | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ |
| Expected UV-Vis Absorption | Hypsochromic (blue) shift relative to para due to steric hindrance disrupting conjugation. | Intermediate absorption characteristics. | Bathochromic (red) shift due to more extended π-conjugation. |
| Expected Fluorescence Emission | Likely weaker emission compared to the para isomer. | Intermediate fluorescence properties. | Potentially the strongest fluorescence emission among the isomers. |
| Expected Electrochemical Behavior | Higher oxidation potential (harder to oxidize) due to less effective conjugation. | Intermediate redox potentials. | Lower oxidation potential (easier to oxidize) due to extended conjugation stabilizing the radical cation. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to characterize the properties of dibenzoylbenzene isomers.
Synthesis of Dibenzoylbenzene Isomers
The synthesis of dibenzoylbenzene isomers is typically achieved via a Friedel-Crafts acylation reaction.
Example: Synthesis of 1,4-Dibenzoylbenzene [2][3]
-
Reaction Setup: Dissolve terephthaloyl chloride (1 equivalent) in a suitable solvent such as benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.2 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.
-
Quenching: After the reaction is complete, cool the mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide to yield the pure 1,4-dibenzoylbenzene.
A similar approach can be used for the ortho and meta isomers by starting with phthaloyl chloride and isophthaloyl chloride, respectively.[4]
Photophysical Characterization (UV-Vis Absorption and Fluorescence Spectroscopy)
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in quartz cuvettes. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1).
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank to obtain a baseline correction.
-
Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem).
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Electrochemical Analysis (Cyclic Voltammetry)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a small amount of the dibenzoylbenzene isomer in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for several minutes.
-
Scan the potential over a range where redox processes are expected.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
From the voltammogram, determine the oxidation and reduction peak potentials.
-
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)
-
Sample Preparation: Place a small, accurately weighed amount of the solid dibenzoylbenzene isomer into an appropriate crucible (e.g., alumina or aluminum).
-
Thermogravimetric Analysis (TGA):
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Heat the sample at a constant rate.
-
Record the difference in heat flow between the sample and the reference.
-
Determine the melting point (endothermic peak) and any other phase transitions.
-
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of dibenzoylbenzene isomers.
References
A Comparative Analysis of Lewis Acids for the Synthesis of 1,3-Dibenzoylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dibenzoylbenzene, a diarylketone derivative, is a significant transformation in organic chemistry, providing a key structural motif for various applications, including the synthesis of advanced materials and complex molecular architectures.[1][2] The most common and effective method for its preparation is the Friedel-Crafts acylation of benzene with isophthaloyl chloride, a reaction critically dependent on the choice of a Lewis acid catalyst. This guide presents a comparative analysis of commonly employed Lewis acids for this synthesis, supported by representative experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Lewis Acid Catalysts
| Lewis Acid Catalyst | Typical Molar Ratio (Catalyst:Acyl Halide) | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 2.2 - 3.0 | 0 - 70 | 2 - 8 | 70 - 90 | High reactivity and catalytic activity, leading to high yields and shorter reaction times. | Highly hygroscopic, requires strictly anhydrous conditions; often used in stoichiometric amounts leading to significant waste; can promote side reactions.[3] |
| Ferric Chloride (FeCl₃) | 2.2 - 3.0 | 25 - 80 | 4 - 12 | 60 - 80 | Less moisture-sensitive and less corrosive than AlCl₃; more environmentally benign. | Generally lower catalytic activity compared to AlCl₃, requiring longer reaction times or higher temperatures.[3] |
| Zinc Chloride (ZnCl₂) | 2.2 - 3.0 | 50 - 100 | 8 - 24 | 40 - 60 | Mild Lewis acid, can offer better selectivity for sensitive substrates; less prone to causing rearrangements. | Lower reactivity often necessitates higher temperatures and significantly longer reaction times, leading to lower overall efficiency.[4] |
| Tin(IV) Chloride (SnCl₄) | 2.2 - 3.0 | 0 - 50 | 3 - 10 | 65 - 85 | Good catalytic activity, often used for substrates prone to decomposition with stronger Lewis acids. | Highly sensitive to moisture, fumes in air; can be more expensive than other common Lewis acids.[3] |
Experimental Protocols
A detailed experimental procedure is essential for the successful and reproducible synthesis of this compound. The following protocol is a representative method based on established Friedel-Crafts acylation procedures.
Materials and Equipment
-
Reactants: Isophthaloyl chloride (1.0 eq.), Benzene (solvent and reactant, large excess)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃, 2.5 eq.)
-
Work-up Reagents: Crushed ice, concentrated Hydrochloric Acid (HCl), 5% Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for Purification: Ethanol or a mixture of hexane and ethyl acetate
-
Apparatus: A three-necked round-bottom flask, a reflux condenser with a drying tube (e.g., filled with CaCl₂), a dropping funnel, a magnetic stirrer, a heating mantle, and standard laboratory glassware for work-up and purification.
Procedure
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.5 eq.).
-
Addition of Reactants: To the dropping funnel, add a solution of isophthaloyl chloride (1.0 eq.) dissolved in excess dry benzene.
-
Reaction Initiation: Cool the flask containing aluminum chloride in an ice bath. Slowly add the isophthaloyl chloride solution from the dropping funnel to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain it at this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas is evolved.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Simplified mechanism of the Friedel-Crafts diacylation of benzene.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and widely used method. The choice of the Lewis acid catalyst significantly impacts the reaction's outcome. Aluminum chloride remains the most common choice due to its high reactivity, leading to good yields in relatively short reaction times. However, its handling requirements and waste generation are considerable drawbacks. For more environmentally friendly or milder reaction conditions, ferric chloride presents a viable alternative, albeit with potentially lower efficiency. The selection of the optimal Lewis acid will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and environmental considerations. The provided protocol and comparative data serve as a valuable resource for researchers in the planning and execution of this important synthetic transformation.
References
Safety Operating Guide
Proper Disposal of 1,3-Dibenzoylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a paramount laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Dibenzoylbenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing eye shields, gloves, and a type N95 (US) respirator. The compound is a combustible solid, and therefore should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[1]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound and other solid aromatic ketones is incineration. However, the exact procedure may vary based on local regulations and the facilities available.
Step 1: Waste Identification and Segregation
All waste materials containing this compound must be treated as hazardous waste.[2] This includes pure, unused product, contaminated materials (e.g., absorbent pads from a spill), and empty containers. It is crucial to collect and segregate this waste from other laboratory waste streams to prevent accidental reactions.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and sealable container for solid hazardous waste. The container should be compatible with the chemical properties of this compound.
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 3770-82-9
-
The primary hazards associated with the chemical (e.g., "Combustible Solid")
-
The date of accumulation.
-
Step 3: On-site Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition. Do not fill waste containers beyond 90% of their capacity to allow for expansion.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
Step 5: Decontamination of Empty Containers
Containers that have held this compound should be managed as hazardous waste unless they are properly decontaminated. To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste. Once decontaminated, the container can often be disposed of as regular trash after defacing any chemical labels.[2]
Quantitative Data for Waste Management
| Parameter | Guideline | Relevance to this compound Disposal |
| Flash Point | Not applicable | As a solid, the flash point is not a primary concern for disposal under standard conditions. |
| Solubility in Water | Sparingly Soluble (4.0E-3 g/L at 25°C)[1] | Its low water solubility reinforces that it should not be disposed of down the drain. |
| Waste Classification | Combustible Solid | This classification dictates the need for storage away from ignition sources and disposal via incineration. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining environmental integrity.
References
Personal protective equipment for handling 1,3-Dibenzoylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dibenzoylbenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Gloves: Butyl rubber gloves are recommended for handling ketones.[1][2][3] Nitrile gloves show poor resistance to ketones and should be avoided.[4] Always inspect gloves for signs of degradation or punctures before use. Lab Coat: A standard laboratory coat. | Prevents skin contact with the chemical. Butyl rubber provides superior resistance to ketones compared to other common laboratory glove materials.[1][2][3] A lab coat protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | Necessary when handling the solid form to prevent inhalation of dust particles, especially if there is a potential for aerosolization. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the need for respiratory protection. |
Safe Handling Procedures and Experimental Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. Ideally, all handling of solid this compound should be performed in a certified chemical fume hood.
-
Before beginning work, confirm that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary equipment or chemicals to minimize the risk of accidents.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above, ensuring a proper fit.
3. Weighing and Dispensing:
-
When weighing the solid, use a spatula to handle the material. Avoid creating dust.
-
If possible, weigh the chemical directly into the reaction vessel or a container that can be sealed for transport.
-
Keep the container of this compound closed when not in use.
4. During the Experiment:
-
Handle all solutions containing this compound with the same level of caution as the solid material.
-
Avoid contact with skin and eyes. If contact occurs, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Do not eat, drink, or smoke in the laboratory.
5. Post-Experiment:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly label and store any unused this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of all waste materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper and disposable lab materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store hazardous waste in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Chemical Spill Workflow
The following diagram outlines the step-by-step procedure for responding to a solid spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
